Irampanel
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
206260-33-5 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
206260-33-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Perampanel with AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in the mediation of fast excitatory neurotransmission in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of perampanel on AMPA receptors, detailing its binding characteristics, effects on receptor kinetics, and the downstream signaling implications. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction: The Role of AMPA Receptors in Neuronal Excitation
AMPA receptors are ionotropic glutamate receptors that, upon binding with the neurotransmitter glutamate, mediate the majority of fast excitatory synaptic transmission in the brain.[3][4] Their overactivation is implicated in various neurological disorders, including epilepsy, making them a key target for therapeutic intervention. Perampanel represents a significant advancement in antiepileptic therapy by specifically targeting these receptors through a unique allosteric mechanism.
Perampanel's Binding to the AMPA Receptor: A Non-Competitive Allosteric Interaction
Perampanel's primary mechanism of action involves its function as a negative allosteric modulator of AMPA receptors. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting receptor function without directly competing with the endogenous agonist.
Binding Site Characterization
Radioligand binding studies have been instrumental in elucidating the specific binding site of perampanel. These studies have shown that [3H]perampanel binding is not displaced by glutamate or AMPA, confirming its non-competitive nature. However, its binding is displaced by other known non-competitive AMPA receptor antagonists like GYKI 52466 and CP-465,022, suggesting they share a common or allosterically coupled binding site. This binding site is believed to be located on the linker peptide segments of the AMPA receptor subunits, which are crucial for transducing the conformational change from agonist binding into the opening of the ion channel. Structural studies have further localized the binding pocket to a site where the linkers between the ligand-binding domain and the transmembrane domain meet.
dot
Caption: Perampanel's allosteric binding to the AMPA receptor.
Quantitative Binding Data
The affinity of perampanel for its binding site has been quantified through various experimental paradigms.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Kd | 59.8 ± 5.2 nM | Rat forebrain membranes | [3H]perampanel radioligand binding | |
| Bmax | 3.2 ± 0.1 pmol/mg protein | Rat forebrain membranes | [3H]perampanel radioligand binding | |
| Ki (vs. CP465022) | 11.2 ± 0.8 nM | Rat forebrain membranes | [3H]perampanel displacement assay | |
| Ki (vs. GYKI52466) | 12.4 ± 1.0 µM | Rat forebrain membranes | [3H]perampanel displacement assay |
Impact of Perampanel on AMPA Receptor Kinetics and Function
Perampanel's interaction with the AMPA receptor leads to a significant alteration of its function, primarily through the inhibition of ion channel gating.
Inhibition of AMPA-Mediated Currents
Electrophysiological studies have demonstrated that perampanel potently inhibits AMPA receptor-mediated currents in a concentration-dependent manner. This inhibition is observed for currents evoked by both AMPA and another agonist, kainate. The action of perampanel is characterized by a slow onset of block and unblock.
Non-Competitive Antagonism and Lack of Use-Dependency
A key feature of perampanel's mechanism is its non-competitive nature, meaning its inhibitory effect is not overcome by increasing concentrations of the agonist (glutamate or AMPA). Furthermore, the inhibitory action of perampanel is not use-dependent, indicating that it does not require the channel to be open to exert its effect and has similar affinities for both the open and closed states of the receptor.
Effects on Desensitization and Deactivation
Studies have shown that perampanel does not significantly affect the rate or extent of AMPA receptor desensitization, a process where the receptor becomes unresponsive to a continuous presence of the agonist. This distinguishes it from other types of AMPA receptor modulators.
Quantitative Inhibition Data
The potency of perampanel in inhibiting AMPA receptor function has been determined in various functional assays.
| Parameter | Value | Experimental System | Agonist | Reference |
| IC50 | 0.093 µM | Cultured rat cortical neurons (Ca2+ influx) | AMPA (2 µM) | |
| IC50 | 0.23 µM | Rat hippocampal slices (field EPSPs) | Synaptic stimulation | |
| IC50 | 0.56 µM | Cultured rat hippocampal neurons (whole-cell current) | Kainate (3-100 µM) | |
| IC50 | 0.4 - 1.2 µM | Cultured rat hippocampal neurons (whole-cell current) | AMPA (3-100 µM) | |
| IC50 | 2.1 µM | HEK293 cells expressing GluA3 (whole-cell current) | Glutamate (5 mM) + CTZ |
Selectivity Profile of Perampanel
Perampanel exhibits a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely NMDA and kainate receptors. Even at high concentrations, perampanel shows minimal to no inhibition of NMDA receptor-mediated responses. While it can inhibit kainate-evoked currents, this is understood to be through its action on AMPA receptors, as kainate can also act as an agonist at AMPA receptors. More recent studies suggest that perampanel can also act as a negative allosteric modulator of certain kainate receptor subtypes (GluK1/GluK5 and GluK2/GluK5), although with generally lower affinity than for AMPA receptors.
Downstream Signaling Consequences
By inhibiting AMPA receptor function, perampanel effectively dampens excitatory neurotransmission. This has broader implications for intracellular signaling cascades that are typically activated by calcium influx through AMPA receptors. Recent research has begun to explore the effects of perampanel on the phosphorylation state of the GluA1 subunit of the AMPA receptor and its upstream regulatory kinases. Perampanel has been shown to modulate the activity of CaMKII, PKA, and JNK, which are involved in regulating AMPA receptor trafficking and function.
dot
Caption: Downstream signaling effects of perampanel action.
Key Experimental Protocols
The characterization of perampanel's mechanism of action has relied on a variety of sophisticated experimental techniques.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of perampanel, and to characterize its binding site through competition assays.
-
Methodology:
-
Preparation of cell membranes from a relevant tissue source (e.g., rat forebrain).
-
Incubation of the membranes with increasing concentrations of radiolabeled perampanel (e.g., [3H]perampanel) to determine total binding.
-
In parallel, incubation with a high concentration of unlabeled perampanel to determine non-specific binding.
-
Specific binding is calculated as the difference between total and non-specific binding.
-
For competition assays, membranes are incubated with a fixed concentration of [3H]perampanel and increasing concentrations of a competing ligand (e.g., GYKI 52466, CP-465,022, glutamate, AMPA).
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data are analyzed using Scatchard analysis (for saturation binding) or non-linear regression (for competition binding) to determine Kd, Bmax, and Ki values.
-
dot
Caption: Workflow for a radioligand binding assay.
Whole-Cell Electrophysiology
-
Objective: To measure the effect of perampanel on AMPA receptor-mediated ion currents in individual cells.
-
Methodology:
-
Cultured neurons or transfected HEK293 cells are used.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV) using a voltage-clamp amplifier.
-
A fast perfusion system is used to apply an agonist (e.g., AMPA or kainate) to the cell, evoking an inward current.
-
Perampanel is co-applied with the agonist or pre-applied to measure its inhibitory effect on the evoked current.
-
Concentration-response curves are generated to determine the IC50 of perampanel.
-
Single-Channel Recording
-
Objective: To study the effect of perampanel on the gating behavior of individual AMPA receptor channels.
-
Methodology:
-
Similar to whole-cell recording, a giga-seal is formed between a micropipette and the cell membrane.
-
Instead of rupturing the patch, the small patch of membrane containing one or a few ion channels is isolated (cell-attached or excised-patch configuration).
-
The activity of individual channels (opening and closing events) is recorded as discrete current steps.
-
The effect of perampanel on channel conductance levels, open probability, and mean open time is analyzed. Single-channel studies have shown that perampanel reduces the likelihood of the AMPA receptor channel opening to its higher conductance states.
-
Conclusion
Perampanel's mechanism of action as a selective, non-competitive, allosteric antagonist of AMPA receptors is well-supported by a robust body of preclinical evidence. Its ability to dampen excessive excitatory neurotransmission without directly competing with glutamate provides a novel and effective approach to the treatment of epilepsy. The detailed understanding of its binding site, its effects on receptor kinetics, and its selectivity profile, as outlined in this guide, is crucial for the ongoing research into its therapeutic applications and for the development of next-generation modulators of glutamatergic signaling.
References
- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
Preclinical Pharmacokinetics and Pharmacodynamics of Irampanel: A Methodological and Data Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Irampanel. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific preclinical data for this compound. Therefore, this document serves a dual purpose: firstly, to transparently report on the absence of this critical information, and secondly, to provide a comprehensive framework for the type of data and experimental protocols that are standard in preclinical drug development for a compound of this class. To illustrate these requirements, this guide will reference the well-characterized AMPA receptor antagonist, Perampanel, as a comparative example and will outline the general methodologies and data presentation formats expected in a complete preclinical data package.
Introduction: The Quest for this compound's Preclinical Profile
This compound is understood to be an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, a class of drugs with significant therapeutic potential in neurological disorders, particularly epilepsy. The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, alongside its mechanism of action and effect on the body (pharmacodynamics), is fundamental to its development.[1] This information is critical for establishing a safe and effective dosing regimen for first-in-human studies.[2]
Despite a thorough review of available literature, specific quantitative preclinical PK and PD data for this compound are not publicly accessible. This guide, therefore, outlines the necessary components of a robust preclinical data package for a compound like this compound, providing researchers and drug developers with a clear framework of expectations.
Pharmacodynamics (PD): Target Engagement and Biological Effect
The primary pharmacodynamic effect of an AMPA receptor antagonist is the modulation of excitatory neurotransmission.[3] Preclinical studies are designed to quantify the affinity of the compound for its target and its subsequent biological effects.
In Vitro Receptor Binding Affinity
Determining the binding affinity of a drug to its receptor is a crucial first step in characterizing its pharmacodynamics. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay (General)
A standard protocol to determine the binding affinity of a test compound (e.g., this compound) to the AMPA receptor would involve the following steps:
-
Tissue Preparation: Whole brains from a relevant animal model (e.g., Sprague-Dawley rats) are homogenized, and cortical membranes are prepared by centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand for the AMPA receptor (e.g., [³H]AMPA) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Illustrative In Vitro Receptor Binding Affinity Data (Hypothetical for this compound)
| Parameter | Value |
| IC₅₀ | [Insert Value] nM |
| Ki | [Insert Value] nM |
In Vivo Efficacy Models
The anticonvulsant effects of an AMPA receptor antagonist are evaluated in various animal models of epilepsy. These models are essential for demonstrating proof-of-concept and for determining the effective dose range.
Experimental Protocol: Maximal Electroshock (MES) Test (General)
The MES test is a widely used model to screen for anticonvulsant activity.
-
Animal Model: Adult male mice or rats are used.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and pre-treatment times.
-
Induction of Seizure: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Table 2: Illustrative In Vivo Efficacy Data in a Mouse MES Model (Hypothetical for this compound)
| Route of Administration | ED₅₀ (mg/kg) |
| Intraperitoneal (i.p.) | [Insert Value] |
| Oral (p.o.) | [Insert Value] |
Pharmacokinetics (PK): The Journey of a Drug in the Body
Pharmacokinetic studies characterize the ADME properties of a drug candidate. These studies are vital for understanding the drug's concentration-time profile in the body and for predicting human pharmacokinetics.[4]
Preclinical Pharmacokinetic Parameters
PK studies are conducted in various animal species to determine key parameters.
Experimental Protocol: Pharmacokinetic Study in Rats (General)
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Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Table 3: Illustrative Pharmacokinetic Parameters in Rats (Hypothetical for this compound)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC₀-inf (ng*h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t₁/₂) (h) | [Insert Value] | [Insert Value] |
| Clearance (CL) (mL/min/kg) | [Insert Value] | N/A |
| Volume of Distribution (Vd) (L/kg) | [Insert Value] | N/A |
| Bioavailability (%) | N/A | [Insert Value] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Visualizing the Mechanism of Action and Experimental Processes
Diagrams are essential tools for representing complex biological pathways and experimental workflows.
AMPA Receptor Signaling Pathway
This compound is presumed to act as a non-competitive antagonist at the AMPA receptor. The following diagram illustrates the general signaling cascade initiated by glutamate binding to the AMPA receptor, which leads to neuronal depolarization. An antagonist like this compound would block this cascade.
Caption: General AMPA Receptor Signaling Pathway and Point of Antagonist Intervention.
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: Standard Workflow for a Preclinical Pharmacokinetic Study.
Conclusion
While specific preclinical pharmacokinetic and pharmacodynamic data for this compound are not currently in the public domain, this guide provides a comprehensive overview of the essential studies, experimental designs, and data presentation formats required for a thorough preclinical evaluation of a novel AMPA receptor antagonist. The provided templates and diagrams serve as a valuable resource for researchers and drug development professionals in understanding the critical data needed to advance a compound from preclinical to clinical stages. The availability of such data for this compound in the future will be crucial for a complete assessment of its therapeutic potential.
References
Perampanel's Foothold on the AMPA Receptor: A Technical Guide to its Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel, marketed as Fycompa®, is a first-in-class, non-competitive, selective allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its unique mechanism of action, targeting the principal mediator of fast excitatory neurotransmission in the central nervous system, has established it as a significant therapeutic agent in the management of epilepsy.[2][3] This technical guide provides an in-depth exploration of the perampanel binding site on the AMPA receptor, detailing the molecular interactions, quantitative binding characteristics, and the experimental methodologies used to elucidate this critical drug-target engagement.
The AMPA Receptor: A Primer
AMPA receptors are ionotropic glutamate receptors that, upon binding to the neurotransmitter glutamate, mediate the rapid influx of sodium and calcium ions into the postsynaptic neuron, leading to depolarization. These receptors are tetrameric assemblies of four subunits (GluA1-4), each comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and a C-terminal domain (CTD). The specific subunit composition of the tetramer dictates the receptor's functional properties.
Perampanel's Allosteric Binding Site: A Molecular Cleft
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have definitively identified the binding site of perampanel.[4] It is not within the glutamate-binding pocket (the orthosteric site) but rather at an allosteric site located at the interface between the LBD and the TMD. This pocket is formed by contributions from the pre-M1 linker and the M1, M3, and M4 transmembrane helices of a single GluA2 subunit.
Cryo-EM structures, such as those deposited in the Protein Data Bank (PDB) with IDs 5L1F , 8SS6 , and 8SS9 , provide a high-resolution view of this interaction. Perampanel wedges into a hydrophobic pocket, and its binding stabilizes the closed state of the ion channel, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound to the LBD. This non-competitive mechanism means that perampanel's inhibitory effect is not surmounted by increasing concentrations of glutamate.
Key amino acid residues within the GluA2 subunit that have been identified through structural and mutagenesis studies as crucial for perampanel binding include those in the pre-M1 linker and the M4 helix. Specifically, residues around D519 in the pre-M1 linker, S788 in the pre-M4 linker, and N791 in the M4 transmembrane helix are implicated in the interaction.
Quantitative Analysis of Perampanel Binding
The affinity and potency of perampanel for the AMPA receptor have been quantified through various experimental techniques. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC50 | 93 nM | Cultured Rat Cortical Neurons | AMPA-induced Ca2+ influx | |
| 692 ± 94 nM | Cultured Rat Hippocampal Neurons | Kainate-evoked currents | ||
| 0.56 µM | Cultured Rat Hippocampal Neurons | Kainate-evoked currents (non-desensitizing) | ||
| 2.6 - 7.0 µM | Rat and Human Hippocampal and Cerebellar Tissue | AMPA-induced currents in Xenopus oocytes | ||
| ~60 nM | Rat Striatal Interneurons and Hippocampal CA1 Pyramidal Neurons | Whole-cell patch clamp | ||
| Kd | 59.8 ± 5.2 nM | Rat Forebrain Membranes | [3H]perampanel binding | |
| Bmax | 3.2 ± 0.1 pmoles/mg | Rat Forebrain Membranes | [3H]perampanel binding | |
| Rate of Block | 1.5 x 105 M-1s-1 | Cultured Rat Hippocampal Neurons | Whole-cell voltage-clamp | |
| Rate of Unblock | 0.58 s-1 | Cultured Rat Hippocampal Neurons | Whole-cell voltage-clamp |
Experimental Protocols
The characterization of the perampanel binding site has been made possible through a combination of sophisticated experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the AMPA receptor channels in response to agonist application, and the modulatory effect of perampanel.
Methodology:
-
Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) are prepared and plated on coverslips. Recordings are typically performed on mature neurons (7-25 days in vitro).
-
Solutions:
-
External (Bath) Solution: Contains physiological concentrations of ions (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES) and blockers of other channels (e.g., 1 µM tetrodotoxin for sodium channels, 10 µM bicuculline for GABAA receptors).
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment (e.g., 145 mM CsCl, 0.1 mM CaCl2, 1 mM EGTA, 5 mM HEPES).
-
-
Recording: A glass micropipette filled with the internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Agonists (e.g., AMPA or kainate) and perampanel are applied to the cell using a fast perfusion system. The resulting inward currents are recorded and analyzed to determine the inhibitory effect of perampanel and its kinetics.
Radioligand Binding Assays
These assays are used to directly measure the binding of a radiolabeled form of perampanel to its receptor target.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the AMPA receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]perampanel, in a buffer solution.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This allows for the determination of binding affinity (Kd) and receptor density (Bmax).
-
Competition Assays: To determine the binding affinity of unlabeled perampanel, competition experiments are performed where increasing concentrations of unlabeled drug are used to displace the binding of a fixed concentration of the radioligand.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing high-resolution structural information of the AMPA receptor in complex with perampanel.
Methodology:
-
Sample Preparation: Purified AMPA receptor protein is complexed with perampanel.
-
Vitrification: A small volume of the sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.
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Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual receptor particles in different orientations are collected.
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Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the AMPA receptor-perampanel complex. This allows for the precise identification of the binding pocket and the interacting amino acid residues.
Visualizing the Molecular Interactions and Workflows
Caption: Perampanel's allosteric binding site on an AMPA receptor subunit.
Caption: Key experimental workflows for studying perampanel-AMPA receptor interaction.
Downstream Signaling Consequences of Perampanel Binding
By non-competitively inhibiting the AMPA receptor, perampanel effectively dampens excitatory postsynaptic potentials. This reduction in neuronal excitability is the primary mechanism underlying its anticonvulsant effects. The downstream signaling consequences of this action include:
-
Reduced Neuronal Firing: By preventing the depolarization mediated by AMPA receptors, perampanel raises the threshold for action potential generation, thereby reducing excessive neuronal firing characteristic of seizures.
-
Modulation of Synaptic Plasticity: AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. By inhibiting AMPA receptor function, perampanel can modulate these forms of synaptic plasticity.
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Neuroprotection: Excessive glutamate release and subsequent overactivation of glutamate receptors, including AMPA receptors, can lead to excitotoxicity and neuronal cell death. By blocking this pathway, perampanel may exert neuroprotective effects in conditions of excessive glutamate signaling.
-
Interaction with other Neurotransmitter Systems: The glutamatergic system is intricately linked with other neurotransmitter systems, such as the dopaminergic system. Antagonism of AMPA receptors can indirectly influence the activity of these interconnected pathways.
Caption: Signaling cascade following perampanel's inhibition of the AMPA receptor.
Conclusion
The identification and characterization of the perampanel binding site on the AMPA receptor represent a significant achievement in neuropharmacology. Through a combination of structural biology, electrophysiology, and radioligand binding studies, a detailed molecular understanding of its non-competitive, allosteric mechanism of action has been established. This knowledge not only provides a rational basis for the clinical use of perampanel in epilepsy but also serves as a critical foundation for the design and development of novel modulators of the AMPA receptor for a range of neurological and psychiatric disorders. The continued application of advanced research methodologies will undoubtedly further refine our understanding of this important drug-target interaction and pave the way for future therapeutic innovations.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. Downregulation of surface AMPA receptor expression in the striatum following prolonged social isolation, a role of mGlu5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In vitro characterization of Irampanel's antagonist activity
An In-Depth Technical Guide to the In Vitro Characterization of Irampanel's Antagonist Activity
Introduction
This compound (also known as BIIR 561 CL) is a novel neuroprotective and anticonvulsant agent characterized by a dual mechanism of action.[1][2] It functions as both a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors and a blocker of voltage-dependent sodium channels.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacological studies that have defined this compound's antagonist profile, detailing the experimental methodologies used and summarizing the key quantitative findings.
Quantitative Data Summary: Antagonist Potency
The antagonist activity of this compound has been quantified across various in vitro preparations, targeting both AMPA receptors and voltage-gated sodium channels. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in foundational studies.
| Target | Assay Type | Preparation | Agonist/Ligand | Result (IC50 / Ki) | Reference |
| AMPA Receptor | Electrophysiology | Cultured Rat Cortical Neurons | AMPA | 8.5 µM | [1] |
| AMPA Receptor | Electrophysiology | Cultured Rat Cortical Neurons | Kainate | 9.8 µM | |
| AMPA Receptor | Electrophysiology | Acutely Dissociated Rat Hippocampal CA1 Neurons | Kainate | 9.5 µM | |
| AMPA Receptor | Electrophysiology | Cells Expressing Recombinant Human GluR1/2 | Glutamate (1 mM) | 17.3 µM | |
| AMPA Receptor | Field Potential Recording | Rat Cortical Wedge | AMPA | 10.8 µM | |
| Voltage-Gated Na+ Channel | Electrophysiology | Cultured Rat Cortical Neurons | - | 5.2 µM | |
| Voltage-Gated Na+ Channel | Radioligand Binding | Rat Brain Synaptosomal Membranes | [³H]Batrachotoxin | 1.2 µM | |
| Voltage-Gated Na+ Channel | Glutamate Release Assay | Rat Brain Slices | Veratridine | 2.3 µM |
Experimental Protocols
The characterization of this compound's activity relies on established in vitro techniques, primarily electrophysiology and binding assays.
Electrophysiological Characterization (Whole-Cell Patch-Clamp)
This technique is the gold standard for studying the direct effects of a compound on ion channel function. It was employed to measure this compound's impact on both AMPA receptor-mediated currents and voltage-gated sodium currents.
-
Objective: To quantify the inhibitory effect of this compound on ion currents mediated by native and recombinant AMPA receptors and voltage-gated sodium channels.
-
Cell Preparations:
-
Primary Neuronal Cultures: Cortical neurons were prepared from rat embryos and cultured for use in recordings.
-
Acutely Dissociated Neurons: Neurons from the CA1 region of the rat hippocampus were acutely dissociated for analysis of native receptors.
-
Recombinant Cell Lines: Non-neuronal cells were engineered to express specific human AMPA receptor subunits (e.g., hGluR1/2) to study interactions with a defined receptor composition.
-
-
Methodology:
-
A glass micropipette forms a high-resistance "giga-seal" with the membrane of a single neuron.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is "clamped" at a fixed value (e.g., -70 mV).
-
For AMPA receptor analysis, an agonist like AMPA, kainate, or glutamate is applied to the cell, evoking an inward ion current.
-
This compound is then co-applied at various concentrations with the agonist, and the reduction in the current's amplitude is measured.
-
For sodium channel analysis, specific voltage steps are applied to elicit sodium currents, and the inhibitory effect of this compound is measured.
-
Concentration-response curves are generated to calculate the IC50 value.
-
-
Key Findings:
-
The inhibition of AMPA-induced currents was concentration-dependent but not affected by the concentration of the agonist, confirming a non-competitive mechanism of action.
-
The block by this compound was shown to have fast on- and off-kinetics (τ_on = 6.8 s; τ_off = 1.3 s at 30 µM).
-
This compound did not alter the rate of glutamate-induced receptor desensitization.
-
Radioligand Binding Assay
Binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site.
-
Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel.
-
Preparation: Synaptosomal membranes were prepared from rat brain tissue.
-
Methodology:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the sodium channel, such as [³H]batrachotoxin.
-
Increasing concentrations of unlabeled this compound are added to compete for the binding site.
-
The amount of bound radioactivity is measured after separating the membranes from the solution.
-
The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitor constant (Ki).
-
Functional Antagonist Assay (Neurotransmitter Release)
This assay assesses the functional consequences of ion channel modulation.
-
Objective: To measure this compound's ability to inhibit the functional activity of voltage-gated sodium channels, as reflected by a reduction in neurotransmitter release.
-
Preparation: Acute rat brain slices were used.
-
Methodology:
-
Brain slices are incubated in a physiological buffer.
-
Veratridine, a sodium channel activator, is applied to the slices, causing depolarization and subsequent release of glutamate.
-
The experiment is repeated in the presence of varying concentrations of this compound.
-
The amount of glutamate released into the buffer is measured (e.g., via HPLC).
-
The concentration-dependent inhibition of glutamate release is used to determine this compound's functional IC50 value for sodium channel antagonism.
-
Visualizations: Pathways and Processes
References
- 1. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Preclinical Neuroprotection Profile of Irampanel and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (BGG492) is a competitive AMPA/kainate receptor antagonist that has been investigated for its potential therapeutic applications. While clinical development has primarily focused on its antiepileptic properties, the broader class of AMPA receptor antagonists has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury. Due to the limited availability of publicly accessible preclinical data specifically detailing the neuroprotective effects of this compound, this technical guide will provide an in-depth overview of the preclinical neuroprotection data for its close structural and functional analogs, Perampanel and Talampanel. Both are non-competitive AMPA receptor antagonists and their neuroprotective activities offer valuable insights into the potential of this drug class for treating conditions involving excitotoxic neuronal damage.
This document will present a comprehensive summary of the quantitative data from key preclinical studies, detail the experimental methodologies employed, and visualize the implicated signaling pathways and experimental workflows to provide a thorough understanding of the neuroprotective potential of these AMPA receptor antagonists.
Quantitative Data on the Neuroprotective Effects of Perampanel and Talampanel
The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective efficacy of Perampanel and Talampanel in various in vivo and in vitro models of neurological damage.
Table 1: In Vivo Neuroprotective Efficacy of Perampanel and Talampanel
| Compound | Animal Model | Injury Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Perampanel | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | 1.5 mg/kg, intraperitoneally, 10-15 minutes post-reperfusion for 3 days | - Significantly reduced infarct volumes (p < 0.05)- Improved motor function (p < 0.05) | [1] |
| Mouse | Intracerebral Hemorrhage (ICH) | Not specified | - Increased survival rate- Improved neurological score- Increased neuron survival | [2] | |
| Talampanel | Rat | Focal Cerebral Ischemia | Not specified | - Reduced infarct size by 47.3% (p<0.01) with 30 min delay- Reduced infarct size by 48.5% (p<0.01) with 2h delay | |
| Mouse | Transient Ischemia (1.5h) | Not specified | - Reduced infarcted tissue in striatum by 44.5% (p<0.05)- Reduced infarcted tissue in hippocampus by 39.3% (p<0.01) | ||
| Mouse | Transient Ischemia (2h) | Not specified | - 37.0% inhibition of infarct extension in striatum and hippocampus (p<0.05) | ||
| Rat | Photochemically Induced Thrombosis | 30 min post-irradiation | - 40.1% inhibition of thrombosis (p<0.05) |
Table 2: In Vitro Neuroprotective Efficacy of Perampanel
| Compound | Cell Model | Injury Model | Treatment | Key Quantitative Outcomes | Reference |
| Perampanel | Hemin-induced neuron damage cell culture model | Intracerebral Hemorrhage (ICH) | Not specified | - Ameliorated neuronal death | [2] |
Experimental Protocols
A detailed understanding of the methodologies used in these preclinical studies is crucial for the interpretation of the data and for designing future experiments.
In Vivo Models of Neurological Damage
-
Transient Middle Cerebral Artery Occlusion (MCAO): This surgical model in rodents is widely used to mimic ischemic stroke. It involves the temporary occlusion of the middle cerebral artery, leading to a focal cerebral ischemia. Following a defined period of occlusion, the artery is reperfused. Neurological deficits, infarct volume, and various molecular markers are assessed at different time points post-injury.[1]
-
Intracerebral Hemorrhage (ICH): This model simulates a hemorrhagic stroke by inducing bleeding within the brain parenchyma. In the cited studies, this was achieved through the administration of collagenase or autologous blood into the striatum of the animal. Outcome measures include mortality rate, neurological score, brain water content, and neuronal death.[2]
-
Photochemically Induced Thrombosis: This model induces a focal ischemic lesion by the intravenous administration of a photosensitive dye (e.g., Rose Bengal) followed by irradiation of the cortical surface with a specific wavelength of light. This process generates singlet oxygen, leading to endothelial damage and thrombus formation, resulting in a localized stroke.
In Vitro Models of Neuronal Injury
-
Hemin-Induced Neuronal Damage: Hemin, a component of hemoglobin, is used to mimic the toxic effects of blood in the brain following a hemorrhagic stroke. Cultured neurons are exposed to hemin, which induces oxidative stress and cell death. The neuroprotective effects of a compound are assessed by measuring cell viability and markers of apoptosis and inflammation.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of AMPA receptor antagonists like Perampanel are mediated through the modulation of various downstream signaling pathways.
Perampanel's Neuroprotective Signaling Cascade
Perampanel, by blocking the AMPA receptor, mitigates the excessive influx of calcium into neurons, a key event in the excitotoxic cascade. This initial action triggers a series of downstream effects that collectively contribute to neuroprotection. One of the key pathways identified involves the regulation of necroptosis and neuroinflammation.
Caption: Perampanel's inhibition of the AMPA receptor prevents excitotoxicity-induced necroptosis and neuroinflammation.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of a compound in an animal model of stroke.
Caption: A generalized workflow for preclinical in vivo evaluation of neuroprotective agents.
Conclusion
The preclinical data for the AMPA receptor antagonists Perampanel and Talampanel strongly support a neuroprotective role for this class of compounds in models of both ischemic and hemorrhagic stroke. The mechanism of action is rooted in the attenuation of glutamate-induced excitotoxicity, with downstream effects on critical cell death and inflammatory pathways. The quantitative evidence from multiple animal and cellular models demonstrates a significant reduction in neuronal damage and functional impairment. While direct preclinical neuroprotection data for this compound remains to be fully elucidated in the public domain, the robust findings for its close analogs provide a solid rationale for its further investigation as a potential neuroprotective agent. Future studies should aim to directly assess the neuroprotective profile of this compound in various models of neurological disease to confirm and extend the promising results observed with related compounds.
References
Irampanel's Modulation of Kainate-Induced Currents in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of irampanel (also known as perampanel) on kainate-induced currents in neurons. It consolidates key findings on its mechanism of action, presents quantitative data from various studies, and details the experimental protocols used to elicit these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction: this compound as a Modulator of Excitatory Neurotransmission
This compound (perampanel) is a third-generation anti-seizure medication that has been primarily characterized as a selective, non-competitive negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1][2]. However, emerging evidence has demonstrated that this compound also exerts inhibitory effects on kainate receptors (KARs), another major subtype of ionotropic glutamate receptors[1][2]. Kainate receptors are implicated in various physiological and pathophysiological processes, including synaptic transmission, plasticity, and epilepsy[3]. Understanding the interaction of this compound with kainate receptors is therefore crucial for a complete picture of its therapeutic actions and potential side effects.
This guide will focus specifically on the effects of this compound on kainate-induced currents, detailing the subunit selectivity of this interaction and the experimental methodologies used to characterize it.
Quantitative Analysis of this compound's Effect on Kainate Receptors
The inhibitory potency of this compound on kainate-induced currents has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values for different kainate receptor subunit compositions and other relevant pharmacological parameters.
| Receptor Subunit Composition | Agonist | This compound IC50 (µM) | Cell Type | Reference |
| Homomeric GluK1 | Glutamate | > 30 | HEK293-T/17 | |
| Homomeric GluK2 | Glutamate | > 30 | HEK293-T/17 | |
| Heteromeric GluK1/GluK5 | Glutamate | 1.3 | HEK293-T/17 | |
| Heteromeric GluK2/GluK5 | Glutamate | 0.9 | HEK293-T/17 | |
| GluK2 + Neto1 | Glutamate | 4.8 | HEK293-T/17 | |
| GluK2 + Neto2 | Glutamate | 2.6 | HEK293-T/17 | |
| Native KARs (DRG neurons) | Glutamate | 11.2 | Acutely isolated mouse DRG neurons | |
| Kainate-evoked currents | Kainate | 0.56 | Cultured rat hippocampal neurons |
| Parameter | Value | Units | Experimental Condition | Reference |
| Block Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | AMPA receptor currents | |
| Unblock Rate (k_off) | 0.58 | s⁻¹ | AMPA receptor currents | |
| Inhibition of glutamate-evoked currents in DRG neurons by 30 µM this compound | 77.6 ± 4.6 | % | Mouse DRG neurons |
Mechanism of Action: Non-Competitive Allosteric Modulation
This compound acts as a non-competitive, negative allosteric modulator of kainate receptors. This mechanism is supported by the finding that the extent of block by this compound on kainate-evoked currents is similar across a range of kainate concentrations. Structural studies have revealed that the binding pocket for this compound on AMPA receptors is formed by residues that are largely conserved in the GluK4 and GluK5 kainate receptor subunits, providing a molecular basis for its action on KARs. The presence of the GluK5 subunit or auxiliary Neto proteins significantly increases the sensitivity of kainate receptors to this compound.
Mechanism of this compound's action on Kainate Receptors.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the effects of this compound on kainate-induced currents.
Cell Culture and Transfection
-
Primary Neuronal Cultures: Hippocampal neurons are typically cultured from embryonic day 18 (E18) Sprague-Dawley rat fetuses. The hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated coverslips. Neurons are maintained in a suitable culture medium, such as Neurobasal medium supplemented with B27 and GlutaMAX, for 1-3 weeks before recording.
-
HEK293-T/17 Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293-T/17 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For expression of specific kainate receptor subunits, cells are transiently transfected using a suitable method, such as calcium phosphate precipitation or lipofection, with plasmids encoding the desired GluK subunits (e.g., GluK1, GluK2, GluK5) and auxiliary subunits (e.g., Neto1, Neto2). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.
Electrophysiological Recordings
-
Whole-Cell Voltage-Clamp: The whole-cell patch-clamp technique is the primary method used to record kainate-induced currents from cultured neurons or transfected HEK cells.
-
Recording Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, and 2 Na-ATP, with the pH adjusted to 7.2-7.4 with CsOH.
-
External Solution: The external solution (extracellular fluid) typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate glutamate receptor currents, blockers of other channels are often included, such as tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABAA receptors.
-
Voltage Clamp: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV to record inward currents.
-
-
Drug Application: Agonists (kainate or glutamate) and modulators (this compound) are applied rapidly to the recorded cell using a fast perfusion system. This allows for precise control of the timing and concentration of drug application.
-
Isolation of Kainate Receptor Currents: To specifically study kainate receptor-mediated currents, it is often necessary to block AMPA receptors, which are also activated by kainate. This is typically achieved by co-application of a selective AMPA receptor antagonist, such as GYKI 53655.
References
- 1. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
Irampanel: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irampanel (BIIR 561) is a novel neurological drug candidate characterized by a dual mechanism of action, functioning as a noncompetitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and voltage-gated sodium channels.[1][2] This unique pharmacological profile confers upon it significant anticonvulsive and neuroprotective properties, which have been demonstrated in various preclinical models.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known experimental data of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. While this compound's clinical development was discontinued, its distinct mechanism of action continues to be of scientific interest.
Molecular Structure and Chemical Identity
This compound is chemically identified as N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethyl]amine.[1] It is an oxadiazole derivative.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethyl]amine | |
| Synonyms | BIIR 561, BIIR 561 CL | |
| CAS Number | 206260-33-5 | |
| Molecular Formula | C₁₈H₁₉N₃O₂ | |
| Molecular Weight | 309.36 g/mol | |
| SMILES | CN(C)CCOC1=C(C=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Mechanism of Action
This compound exerts its pharmacological effects through a dual antagonism of two key players in neuronal excitability: AMPA receptors and voltage-gated sodium channels.
AMPA Receptor Antagonism
This compound acts as a noncompetitive antagonist of AMPA receptors, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate binding site, noncompetitive antagonists like this compound are thought to bind to an allosteric site, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound. This mechanism allows this compound to effectively dampen excessive glutamatergic signaling, which is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury.
Voltage-Gated Sodium Channel Blockade
In addition to its effects on AMPA receptors, this compound also functions as a blocker of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, this compound can further reduce neuronal hyperexcitability, contributing to its anticonvulsant properties.
Figure 1: Dual inhibitory mechanism of this compound.
Pharmacological Properties
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various assays, demonstrating its potency at both of its molecular targets.
Table 2: In Vitro Pharmacological Data for this compound
| Assay | System | Parameter | Value | Reference(s) |
| AMPA Receptor-Mediated Currents | Cultured Cortical Neurons | IC₅₀ | 8.5 µM | |
| AMPA-Induced Depolarizations | Cortical Wedge Preparation | IC₅₀ | 10.8 µM | |
| Radiolabeled Batrachotoxin Binding | Rat Brain Synaptosomal Membranes | Kᵢ | 1.2 µM | |
| Voltage-Gated Sodium Currents | Voltage-Clamped Cortical Neurons | IC₅₀ | 5.2 µM | |
| Veratridine-Induced Glutamate Release | Rat Brain Slices | IC₅₀ | 2.3 µM |
In Vivo Pharmacology
Preclinical studies in animal models have confirmed the anticonvulsant and neuroprotective effects of this compound.
Table 3: In Vivo Pharmacological Data for this compound
| Model | Species | Endpoint | Parameter | Value | Reference(s) |
| Maximum Electroshock Seizure | Mouse | Suppression of tonic seizures | ED₅₀ | 2.8 mg/kg (s.c.) | |
| AMPA-Induced Lethality | Mouse | Protection from lethality | ED₅₀ | 4.5 mg/kg (s.c.) | |
| Focal Ischemia | Mouse | Reduction in cortical infarct area | - | Effective at 6 and 60 mg/kg (i.p.) | |
| Amygdala-Kindled Seizures | Rat | Inhibition of seizures | - | Effective at 3 and 11 mg/kg (i.p.) |
Pharmacokinetics
Table 4: Pharmacokinetic Parameters of Perampanel in Different Species (for reference)
| Species | Half-life (t½) | Bioavailability | Reference(s) |
| Rat | 1.67 h | 46.1% | |
| Dog | 5.34 h | 53.5% | |
| Monkey | 7.55 h | 74.5% | |
| Human | 105 h | High |
Experimental Protocols (Representative Examples)
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the types of assays typically used to characterize compounds with similar mechanisms of action.
Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Currents
This protocol is a generalized procedure for measuring the effect of a compound on AMPA receptor-mediated currents in cultured neurons.
Figure 2: Workflow for Patch Clamp Electrophysiology.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing blockers for NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor currents.
-
Patch Pipette: A glass micropipette with a resistance of 3-5 MΩ is filled with an internal solution and positioned to form a giga-ohm seal with the neuronal membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of whole-cell currents.
-
Current Elicitation: AMPA or a related agonist like kainate is applied to the neuron to evoke an inward current.
-
Data Acquisition: Baseline currents are recorded. This compound is then applied at increasing concentrations, and the effect on the AMPA-evoked current is measured.
-
Analysis: The percentage of inhibition at each concentration is calculated to determine the IC₅₀ value.
In Vivo Maximal Electroshock (MES) Seizure Model
This is a standard preclinical model for assessing the anticonvulsant efficacy of a test compound.
-
Animal Preparation: Adult male mice are used for the study.
-
Compound Administration: this compound is administered via a specific route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.
-
Seizure Induction: At a predetermined time after drug administration (coinciding with the expected peak plasma concentration), a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED₅₀ (the dose effective in 50% of the animals) is calculated.
Signaling Pathways
The antagonism of AMPA receptors by this compound is expected to modulate several downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and neuronal function. While the specific downstream effects of this compound have not been extensively detailed, the known consequences of AMPA receptor modulation provide a likely framework.
Activation of AMPA receptors leads to sodium and, in the case of calcium-permeable AMPA receptors, calcium influx. This influx depolarizes the postsynaptic membrane, which is a critical step for the activation of NMDA receptors and the subsequent large influx of calcium. This calcium signal activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which are pivotal in the processes of long-term potentiation (LTP) and long-term depression (LTD) – cellular mechanisms underlying learning and memory. By blocking AMPA receptors, this compound would be expected to inhibit these initial depolarization and calcium influx steps, thereby dampening the activation of these downstream pathways. This can be neuroprotective in conditions of excessive glutamate release, such as ischemia, where overactivation of these pathways can lead to excitotoxicity and cell death.
Figure 3: Putative downstream signaling pathways affected by this compound.
Synthesis
Detailed, publicly available synthesis protocols for this compound are scarce. However, the synthesis of structurally related compounds, such as Perampanel, has been described in the patent literature. These syntheses often involve multi-step processes. The synthesis of the core oxadiazole structure of this compound likely involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an acyl chloride or a similar acylating agent. The phenoxyethyl-dimethylamine side chain would be introduced through ether synthesis, typically a Williamson ether synthesis, by reacting the corresponding phenol with a 2-(dimethylamino)ethyl halide.
Conclusion
This compound is a pharmacologically interesting molecule with a dual mechanism of action that targets both AMPA receptors and voltage-gated sodium channels. Preclinical data have demonstrated its potential as an anticonvulsant and neuroprotective agent. While its clinical development has been halted, the information gathered on its molecular structure, chemical properties, and mechanism of action provides a valuable foundation for the design and development of new therapeutics for neurological disorders characterized by neuronal hyperexcitability. Further research into compounds with this dual-action profile may yet yield clinically successful therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of AMPA Receptor Antagonism in Ischemic Stroke: From Irampanel's Early Promise to Perampanel's Preclinical Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Initial inquiries into the therapeutic potential of the non-competitive AMPA receptor antagonist Irampanel for acute stroke and cerebral ischemia reveal a sparse landscape of publicly available data. Early clinical investigations by Boehringer Ingelheim in the early 2000s did not appear to progress, and the developmental pipeline for this specific compound for stroke seems to have been discontinued.[1] However, the underlying mechanism of action—antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor—remains a compelling target for neuroprotection in ischemic stroke. This guide, therefore, pivots to a comprehensive review of a well-documented, clinically approved AMPA receptor antagonist, Perampanel, to provide researchers and drug development professionals with a detailed technical overview of the preclinical evidence, experimental protocols, and mechanistic insights relevant to this class of compounds in the context of acute ischemic stroke.
The Rationale for AMPA Receptor Antagonism in Cerebral Ischemia
Ischemic stroke triggers a cascade of neurotoxic events, a significant component of which is excitotoxicity driven by excessive glutamate release.[2] Glutamate over-activates its receptors, including AMPA receptors, leading to a massive influx of calcium and sodium ions.[3] This ionic imbalance results in neuronal swelling, activation of apoptotic pathways, and ultimately, cell death.[2][3] Non-competitive AMPA receptor antagonists like Perampanel offer a therapeutic strategy by binding to a site on the receptor distinct from the glutamate binding site, thereby inhibiting ion channel opening and mitigating the downstream damaging effects of excessive glutamate stimulation.
Preclinical Efficacy of Perampanel in Experimental Stroke Models
Numerous preclinical studies have demonstrated the neuroprotective effects of Perampanel in rodent models of focal cerebral ischemia, most commonly the transient middle cerebral artery occlusion (tMCAO) model. These studies have consistently shown that Perampanel can reduce infarct volume, decrease brain edema, and improve functional outcomes.
Table 1: Summary of Perampanel's Efficacy in Preclinical Stroke Models
| Study Focus | Animal Model | Perampanel Dosage & Administration | Key Efficacy Outcomes | Reference |
| Neuroprotection and Functional Recovery | Rat (Sprague-Dawley), 90-min tMCAO | 1.5 mg/kg, single intraperitoneal injection post-ischemia | - Significantly reduced infarct volumes- Improved motor function | |
| Neuroinflammation and Ferroptosis | Rat, 60-min MCAO | 1.5 mg/kg, intraperitoneal injection 10-15 min post-reperfusion for 3 days | - Attenuated MCAO-induced neuronal loss- Suppressed microglial and astrocytic activation- Reversed downregulation of ferroptosis markers (FTH-1, GPX-4) | |
| Oral Administration and Delayed Treatment | Rat, MCAO | 10 mg/kg, oral administration | - Significantly reduced brain edema and infarct volume- Improved functional outcomes (foot-fault, adhesive removal, mNSS tests)- Efficacy observed even with administration delayed to 1 hour post-reperfusion | |
| Cognitive Function | Rat, 90-min MCAO | 1.5 mg/kg, intraperitoneal injection | - Ameliorated post-stroke cognitive impairments in the chronic phase (Y-maze test) | |
| Anti-inflammatory and Antioxidant Effects | Rat, 90-min MCAO | 1.5 mg/kg, intraperitoneal injection | - Inhibited microglial activation- Reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α)- Decreased oxidative stress markers |
Key Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies evaluating Perampanel for ischemic stroke.
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
-
Animal Species: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, often with isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specified duration (e.g., 60 or 90 minutes) to induce ischemia.
-
Reperfusion is initiated by withdrawing the filament.
-
-
Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Drug Administration
-
Route of Administration: Perampanel has been administered via intraperitoneal (IP) injection or oral gavage.
-
Dosage: Effective doses in rat models have ranged from 1.5 mg/kg to 10 mg/kg.
-
Timing of Administration: Studies have investigated both pretreatment and post-ischemic administration, with neuroprotective effects observed even when administered up to one hour after reperfusion.
Assessment of Neurological Deficits
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.
-
Foot-Fault Test: Assesses motor coordination by measuring the frequency of foot slips as the animal traverses a grid.
-
Adhesive Removal Test: Measures sensory and motor function by timing the removal of an adhesive tape placed on the animal's paw.
-
Rotating Pole Test: Evaluates motor coordination and balance as the rat traverses a rotating rod.
Histological and Molecular Analysis
-
Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.
-
Immunohistochemistry/Immunofluorescence: Used to detect markers of neuronal survival (e.g., NeuN), microglial activation (e.g., Iba-1), astrocytic activation (e.g., GFAP), and other proteins of interest.
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-10, TGF-β1) in brain tissue homogenates.
-
Western Blot: To determine the protein expression levels of key signaling molecules, such as those involved in apoptosis (Bcl-2, Bax) and ferroptosis (GPX-4, FSP1).
Mechanistic Insights and Signaling Pathways
Perampanel's neuroprotective effects are multifactorial, extending beyond the direct inhibition of excitotoxicity. Preclinical evidence suggests that Perampanel modulates neuroinflammation, oxidative stress, and regulated cell death pathways like apoptosis and ferroptosis.
Figure 1: Proposed neuroprotective mechanisms of Perampanel in ischemic stroke.
A key recent finding is the role of Perampanel in modulating ferroptosis, a form of iron-dependent regulated cell death. Studies have shown that Perampanel can upregulate the expression of ferroptosis suppressor protein 1 (FSP1) and glutathione peroxidase 4 (GPX4), thereby protecting neurons from this specific death pathway.
References
Perampanel: A Dual Antagonist of AMPA Receptors and Voltage-Gated Sodium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of excitatory neurotransmission in the central nervous system.[1][2][3] Emerging evidence also points to its inhibitory action on voltage-gated sodium channels, suggesting a dual mechanism of action that contributes to its broad-spectrum anti-seizure activity.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of perampanel, focusing on its dual antagonist properties. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the brain, and its actions are mediated by ionotropic and metabotropic receptors. AMPA receptors, a type of ionotropic glutamate receptor, are responsible for fast synaptic transmission and are implicated in the generation and spread of epileptic seizures. Perampanel exerts its therapeutic effect by binding to an allosteric site on the AMPA receptor, thereby reducing the excitatory effects of glutamate. In addition to its well-established role as an AMPA receptor antagonist, recent studies have demonstrated that perampanel also inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This dual antagonism of two key targets involved in neuronal hyperexcitability likely underlies the clinical efficacy of perampanel in treating various seizure types.
Quantitative Data on Perampanel's Dual Antagonist Activity
The following tables summarize the key quantitative parameters defining perampanel's interaction with AMPA receptors and voltage-gated sodium channels.
Table 1: Perampanel Interaction with AMPA Receptors
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (AMPA-induced Ca2+ influx) | 93 nM | Cultured rat cortical neurons | Functional Assay | |
| IC50 (Kainate-evoked currents) | 0.56 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |
| IC50 (AMPA-evoked peak currents, 3 µM AMPA) | 0.4 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |
| IC50 (AMPA-evoked peak currents, 30 µM AMPA) | 0.8 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |
| IC50 (AMPA-evoked peak currents, 100 µM AMPA) | 0.9 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |
| IC50 (AMPA receptor-mediated field EPSPs) | 0.23 µM | Rat hippocampal slices | Electrophysiology | |
| Kd ([3H]perampanel binding) | 59.8 ± 5.2 nM | Rat forebrain membranes | Radioligand Binding Assay | |
| Bmax ([3H]perampanel binding) | 3.2 ± 0.1 pmol/mg | Rat forebrain membranes | Radioligand Binding Assay |
Table 2: Perampanel Interaction with Voltage-Gated Sodium Channels
| Parameter | Value | Cell Type | Assay Type | Reference |
| IC50 (Peak INa) | 4.12 µM | mHippoE-14 neurons | Whole-cell voltage-clamp | |
| IC50 (Late INa) | 0.78 µM | mHippoE-14 neurons | Whole-cell voltage-clamp |
Experimental Protocols
Radioligand Binding Assay for AMPA Receptor Affinity
This protocol is adapted from methodologies used to characterize the binding of radiolabeled ligands to their receptors.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]perampanel for AMPA receptors.
Materials:
-
Rat forebrain membranes
-
[3H]perampanel (radioligand)
-
Unlabeled perampanel (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Binding Reaction: Incubate the rat forebrain membranes with varying concentrations of [3H]perampanel in the binding buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled perampanel.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.
Whole-Cell Voltage-Clamp Electrophysiology for AMPA Receptor and Sodium Channel Currents
This protocol provides a general framework for recording ionic currents in cultured neurons or cell lines.
Objective: To measure the effect of perampanel on AMPA receptor-mediated currents and voltage-gated sodium currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or a suitable cell line (e.g., mHippoE-14).
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Internal solution for patch pipette (e.g., containing CsF, CsCl, EGTA, and HEPES, pH 7.2 for isolating sodium currents; or a potassium-based solution for AMPA currents).
-
AMPA receptor agonist (e.g., AMPA or kainate).
-
Perampanel.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with the appropriate internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Subsequently, rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol (for Sodium Channels): Hold the cell at a negative holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit voltage-gated sodium currents (INa).
-
Drug Application (for Sodium Channels): Perfuse the external solution containing different concentrations of perampanel onto the cell and record the resulting changes in the peak and late components of INa.
-
Agonist Application (for AMPA Receptors): Hold the cell at a negative holding potential (e.g., -70 mV). Apply a specific AMPA receptor agonist (e.g., kainate) to evoke inward currents.
-
Drug Application (for AMPA Receptors): Co-apply perampanel with the agonist and record the inhibition of the agonist-evoked currents.
-
Data Analysis: Measure the peak and steady-state current amplitudes. Construct concentration-response curves and fit the data with a logistic function to determine the IC50 value for perampanel's inhibitory effect.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway and Perampanel's Mechanism of Action
The following diagram illustrates the activation of the AMPA receptor by glutamate and the non-competitive antagonism by perampanel.
Caption: AMPA receptor activation and perampanel's allosteric inhibition.
Voltage-Gated Sodium Channel States and Perampanel Blockade
This diagram shows the different conformational states of a voltage-gated sodium channel and where perampanel is thought to exert its blocking effect.
Caption: Voltage-gated sodium channel states and perampanel blockade.
Experimental Workflow for In Vitro Characterization
This workflow outlines the key steps in the preclinical in vitro evaluation of a compound like perampanel.
Caption: In vitro workflow for characterizing perampanel's dual activity.
Conclusion
Perampanel's dual mechanism of action, involving the non-competitive antagonism of AMPA receptors and the inhibition of voltage-gated sodium channels, provides a compelling basis for its clinical efficacy in epilepsy. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the specifics of perampanel's interaction with different AMPA receptor subunit compositions and various voltage-gated sodium channel isoforms will undoubtedly provide deeper insights into its pharmacological profile and may pave the way for the development of novel therapeutics with enhanced efficacy and tolerability.
References
- 1. Channel opening and gating mechanism in AMPA-subtype glutamate receptors [ideas.repec.org]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Novel Direct Modulatory Effects of Perampanel, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. efficacy and tolerability of perampanel in patients with sodium channel mutations [aesnet.org]
Methodological & Application
Irampanel In Vivo Rodent Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (BIIR 561) is an investigational drug identified as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of voltage-dependent sodium channels.[1] Given its mechanism of action targeting glutamate neurotransmission, this compound holds therapeutic potential for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Preclinical evaluation in rodent models is a critical step in elucidating its pharmacological profile.
These application notes provide detailed experimental protocols for the in vivo administration of this compound (using the closely related and well-documented AMPA receptor antagonist, Perampanel, as a proxy) in rodent models of seizures and pain. The protocols are designed to guide researchers in conducting robust and reproducible preclinical studies.
Data Presentation
Pharmacokinetic Parameters of Perampanel in Rodents
The following table summarizes key pharmacokinetic parameters of Perampanel following oral (p.o.) and intraperitoneal (i.p.) administration in rats and mice. This data is essential for designing dosing regimens and interpreting pharmacodynamic outcomes.
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Rat | p.o. | 1 | ~150 | ~1.0 | ~1000 | 1.67 | 46.1 | [2][3] |
| Rat | i.p. | 0.75 - 1.5 | - | - | - | - | - | [1] |
| Mouse | p.o. | 1 - 5 | - | - | - | - | - | [4] |
| Mouse | i.p. | 1 - 4 | - | - | - | - | - |
Note: '-' indicates data not consistently reported across the cited literature. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve).
Efficacy of Perampanel in Rodent Seizure Models
This table presents the median effective dose (ED50) and median toxic dose (TD50) of Perampanel in various mouse seizure models, providing a therapeutic index.
| Seizure Model | ED50 (mg/kg, p.o.) | TD50 (mg/kg, p.o.) | Protective Index (TD50/ED50) | Reference(s) |
| Audiogenic Seizures | 0.47 | 1.8 | 3.8 | |
| Maximal Electroshock (MES) | 1.6 | 1.8 | 1.1 | |
| Pentylenetetrazole (PTZ) | 0.94 | 1.8 | 1.9 |
Experimental Protocols
Anticonvulsant Activity in a PTZ-Induced Seizure Model (Mouse)
Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
This compound/Perampanel
-
Vehicle solution (e.g., 10% PEG, 5% Tween 80, and 85% water)
-
Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)
-
Male CD1 mice (25-30 g)
-
Oral gavage needles
-
Syringes and needles for i.p. injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 1°C, 12:12 h light/dark cycle) for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound/Perampanel in the vehicle to the desired concentrations.
-
Administration:
-
Administer the vehicle or this compound/Perampanel solution orally (p.o.) via gavage.
-
30-60 minutes after drug administration, inject PTZ intraperitoneally (i.p.).
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the occurrence of seizures.
-
Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Analgesic and Anti-Allodynic Effects in a Neuropathic Pain Model (Mouse)
Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.
Materials:
-
This compound/Perampanel
-
Vehicle solution (e.g., 10% PEG, 5% Tween 80, and 85% water)
-
Surgical instruments for Chronic Constriction Injury (CCI) model
-
Anesthesia (e.g., isoflurane)
-
Von Frey filaments for assessing mechanical allodynia
-
Hot plate or tail-flick apparatus for assessing thermal hyperalgesia
Procedure:
-
Animal Acclimatization: As described in the seizure model protocol.
-
Induction of Neuropathic Pain (CCI Model):
-
Anesthetize the mice.
-
Surgically expose the sciatic nerve and place loose ligatures around it.
-
-
Drug Administration:
-
Allow animals to recover for 7-14 days post-surgery to develop neuropathic pain.
-
Administer this compound/Perampanel orally once daily for a predetermined period (e.g., 4 consecutive days).
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments before and at various time points after drug administration.
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal from a heat source using a hot plate or tail-flick test.
-
Conduct baseline measurements before the first drug administration and repeat the tests at set times after each administration.
-
Visualization
Signaling Pathway of AMPA Receptor Antagonism
References
- 1. Pharmacodynamic and pharmacokinetic interactions of perampanel and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of the Effect of Eslicarbazepine Acetate on the Pharmacokinetics of Perampanel in Rats by Isotope-Dilution-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Effects of Perampanel in Acute and Chronic Pain Models in Mice: Interaction With the Cannabinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irampanel in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (BIIR-561) is a dual-action compound that functions as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of neuronal voltage-gated sodium channels.[1][2] While initially investigated for epilepsy, pain, and stroke, its specific mechanism of action makes it a valuable tool for in vitro neurological research, particularly in studies involving primary cortical neuron cultures.[1][3] These cultures are essential models for investigating fundamental neuronal processes, neurodegenerative diseases, and the effects of neurotoxic or neuroprotective agents.[4]
The primary application of this compound in this context is to mitigate glutamate-induced excitotoxicity. Excessive activation of glutamate receptors, especially AMPA receptors, leads to an overwhelming influx of calcium ions, triggering downstream apoptotic and necrotic pathways and culminating in neuronal death. By non-competitively blocking AMPA receptors, this compound can effectively reduce this excitotoxic cascade, offering a protective effect on cultured neurons.
These notes provide detailed protocols for the application of this compound (and its close analog, Perampanel, for which more in vitro data is available) in primary cortical neuron cultures to assess its neuroprotective effects.
Mechanism of Action
This compound exerts its effects primarily through the allosteric inhibition of AMPA-type glutamate receptors. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a different site on the receptor-ion channel complex. This non-competitive antagonism prevents the channel from opening, even when glutamate is bound, thereby inhibiting the influx of Na+ and Ca2+ ions that leads to postsynaptic membrane depolarization. This action is crucial for its anti-seizure and neuroprotective properties. Additionally, its ability to block voltage-gated sodium channels further contributes to reducing neuronal hyperexcitability.
Data Presentation: Neuroprotective Effects
The following tables summarize representative quantitative data on the neuroprotective effects of Perampanel, a structurally and functionally similar non-competitive AMPA receptor antagonist, in primary cortical neurons subjected to injury or excitotoxic conditions. This data serves as a proxy for the expected effects of this compound.
Table 1: Effect of AMPA Receptor Antagonist on Neuronal Viability and Cytotoxicity following Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Concentration (µM) | Lactate Dehydrogenase (LDH) Release (% of OGD Control) | Neuronal Survival (MAP-2 Positive Cells, % of Normoxia) |
| Normoxia Control | - | 15.2 ± 3.1 | 100 ± 5.0 |
| OGD + Vehicle | - | 100 ± 8.5 | 45.3 ± 4.2 |
| OGD + Perampanel | 1 | 92.1 ± 7.9 | 51.7 ± 3.8 |
| OGD + Perampanel | 3 | 85.4 ± 6.5 | 60.1 ± 4.5 |
| OGD + Perampanel | 10 | 58.3 ± 5.2 | 78.9 ± 6.1 |
Statistically significant reduction in LDH release and increase in neuronal survival compared to OGD + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of AMPA Receptor Antagonist on Necroptosis and Apoptosis Markers following Traumatic Neuronal Injury (TNI)
| Treatment Group | Relative RIPK1 Expression | Relative RIPK3 Expression | Caspase-3 Activation (% of TNI Control) |
| Sham Control | 0.21 ± 0.04 | 0.18 ± 0.03 | 25.6 ± 3.9 |
| TNI + Vehicle | 1.00 ± 0.09 | 1.00 ± 0.11 | 100 ± 9.2 |
| TNI + Perampanel | 0.45 ± 0.06 | 0.39 ± 0.05 | 52.1 ± 6.7 * |
Statistically significant decrease in the expression of necroptosis markers (RIPK1, RIPK3) and apoptosis marker (Caspase-3) compared to TNI + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for utilizing this compound in primary cortical neuron cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant Sprague-Dawley rats or C57BL/6 mice (Embryonic day 18)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine (PLL) or Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care guidelines.
-
Under sterile conditions, dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in the complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto PLL/PDL-coated surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Replace half of the culture medium every 2-3 days. Cultures are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment for Neuroprotection Assays
This protocol describes how to apply this compound to assess its protective effects against an excitotoxic insult, such as glutamate exposure or oxygen-glucose deprivation (OGD).
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
This compound powder
-
Sterile DMSO
-
Neurobasal medium (or appropriate assay buffer)
-
Glutamate solution or OGD chamber
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed culture medium to achieve the final desired concentrations (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration in all conditions (including vehicle control) is consistent and non-toxic (typically <0.1%).
-
Pre-treatment (Optional but Recommended): For protection studies, pre-treat the neurons with the this compound working solutions or a vehicle control for a specified period (e.g., 30-60 minutes) before inducing injury.
-
Induce Neuronal Injury:
-
Glutamate Excitotoxicity: Add a high concentration of glutamate (e.g., 50-250 µM) to the culture medium for a short duration (e.g., 15-30 minutes), then wash and replace with fresh medium containing this compound or vehicle.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free buffer and place the cultures in a hypoxic chamber (e.g., 95% N₂ / 5% CO₂) for a defined period (e.g., 60-90 minutes). After OGD, return the cultures to normal Neurobasal medium (containing this compound or vehicle) and a normoxic incubator.
-
-
Incubation: Incubate the treated neurons for a desired endpoint (e.g., 24 hours) at 37°C and 5% CO₂.
-
Assessment: Proceed with assays to measure neuronal viability, cytotoxicity, apoptosis, or other relevant endpoints.
Protocol 3: Assessment of Neuronal Viability and Cytotoxicity
A. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)
This assay measures the activity of LDH released from damaged cells into the culture medium.
Procedure:
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, incubate the supernatant with the reaction mixture provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a lysis buffer).
B. MTT Assay (Viability)
This colorimetric assay measures the metabolic activity of viable cells.
Procedure:
-
Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate (e.g., overnight) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control group.
Protocol 4: Electrophysiological Recording
To assess the functional effects of this compound on neuronal network activity, multi-electrode array (MEA) or patch-clamp recordings can be performed.
A. Multi-Electrode Array (MEA) Recording
Procedure:
-
Culture primary cortical neurons directly on MEA plates as described in Protocol 1.
-
Allow cultures to mature for at least 21 days to ensure stable network activity.
-
Record baseline spontaneous network activity (e.g., mean firing rate, burst frequency) for 10-20 minutes.
-
Apply this compound at various concentrations to the cultures.
-
Record network activity at multiple time points post-application to determine the acute and chronic effects of the compound on neuronal firing and network bursting.
-
Analyze data using appropriate software to quantify changes in electrophysiological parameters.
B. Whole-Cell Patch-Clamp Recording
Procedure:
-
Prepare mature cortical neurons on coverslips.
-
Transfer a coverslip to a recording chamber on a microscope stage, perfused with artificial cerebrospinal fluid (aCSF).
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Establish a high-resistance seal (GΩ seal) and then rupture the cell membrane to achieve whole-cell configuration.
-
In voltage-clamp mode, record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by locally puffing glutamate or by stimulating presynaptic inputs.
-
After establishing a stable baseline of EPSCs, perfuse the chamber with aCSF containing this compound.
-
Record the change in the amplitude of the EPSCs to quantify the inhibitory effect of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Boehringer Ingelheim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irampanel Administration in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (also known as Perampanel) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Given that AMPA receptors mediate the bulk of fast excitatory neurotransmission in the brain, they are a critical component in the generation and spread of seizures.[2] By modulating this pathway, this compound reduces neuronal hyperexcitability, making it an effective anti-seizure medication.[1] Preclinical studies in various animal models of epilepsy have been instrumental in characterizing its efficacy and mechanism of action.[3]
These application notes provide a comprehensive overview of the administration of this compound in commonly used animal models of epilepsy, including detailed experimental protocols and a summary of its efficacy.
Data Presentation: Efficacy of this compound in Rodent Models of Epilepsy
The following tables summarize the quantitative data on the efficacy and motor impairment potential of this compound (Perampanel) in various mouse and rat models of epilepsy.
Table 1: Efficacy of this compound (Perampanel) in Mouse Seizure Models
| Seizure Model | Strain | Administration Route | ED₅₀ (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | ddY Mouse | Oral (p.o.) | 1.6 | [4] |
| Maximal Electroshock (MES) | CF-1 Mouse | Intraperitoneal (i.p.) | 1.50 | |
| Pentylenetetrazol (PTZ) | ICR Mouse | Oral (p.o.) | 0.94 | |
| Audiogenic Seizure | DBA/2J Mouse | Oral (p.o.) | 0.47 | |
| 6 Hz Seizure (32 mA) | Mouse | Oral (p.o.) | Not specified, effective | |
| 6 Hz Seizure (44 mA) | Mouse | Oral (p.o.) | Not specified, effective |
Table 2: Motor Impairment of this compound (Perampanel) in Rodents
| Species | Strain | Test | Administration Route | TD₅₀ (mg/kg) | Reference(s) |
| Mouse | ICR Mouse | Rotarod | Oral (p.o.) | 1.8 | |
| Rat | Sprague-Dawley | Rotarod | Oral (p.o.) | 9.14 |
Table 3: Efficacy of this compound (Perampanel) in the Rat Amygdala Kindling Model
| Strain | Administration Route | Dose (mg/kg) | Effect | Reference(s) |
| Sprague-Dawley | Oral (p.o.) | 5 and 10 | Reduced motor seizure duration and severity | |
| Wistar | Intraperitoneal (i.p.) | 1.5 | Reduced EEG seizure duration, motor seizure duration, and seizure score | |
| Wistar | Intraperitoneal (i.p.) | 2 | Significantly increased afterdischarge threshold (ADT) |
Signaling Pathway
This compound's Mechanism of Action
This compound acts as a non-competitive antagonist at the AMPA receptor on the postsynaptic membrane. In conditions of neuronal hyperexcitability, such as epilepsy, there is an excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. Glutamate binds to AMPA receptors, causing an influx of sodium ions (Na+) and, in the case of Ca2+-permeable AMPA receptors, calcium ions (Ca2+), leading to postsynaptic depolarization. This rapid depolarization, if excessive and widespread, can trigger a seizure. This compound, by binding to an allosteric site on the AMPA receptor, prevents the channel from opening even when glutamate is bound, thereby dampening the excitatory signal and reducing the likelihood of seizure generation and propagation.
Experimental Protocols
General Considerations for this compound Administration
-
Drug Preparation: this compound can be suspended in a vehicle such as 1% Tween 80 in sterile water or saline. For oral administration, it can also be prepared in a solution containing methylparaben, citric acid, sodium citrate dihydrate, sodium carboxymethylcellulose, sucralose, sorbitol, and glycerin, diluted with deionized water. Solutions should be freshly prepared.
-
Administration Volume: For intraperitoneal (i.p.) or oral (p.o.) gavage administration in mice and rats, a volume of 10 ml/kg body weight is commonly used.
-
Timing of Administration: The time to peak effect (TPE) should be determined for the specific species, strain, and administration route. For i.p. administration in mice, effects are often observed within 10-30 minutes. For oral administration, a pre-treatment time of 30 to 60 minutes is typical.
Protocol 1: Maximal Electroshock (MES) Seizure Test
This model is used to assess a drug's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats.
-
Electroconvulsive shock device.
-
Corneal electrodes.
-
0.5% tetracaine hydrochloride in 0.9% saline.
-
This compound solution and vehicle.
Procedure:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
At the predetermined time to peak effect, apply a drop of the tetracaine/saline solution to the eyes of the animal.
-
Position the corneal electrodes.
-
Deliver an electrical stimulus. Common parameters are 60 Hz alternating current for 0.2 seconds (50 mA for mice, 150 mA for rats).
-
Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify drugs that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.
Materials:
-
Male BALB/c or ICR mice.
-
Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline).
-
This compound solution and vehicle.
-
Observation chambers.
Procedure:
-
Administer this compound or vehicle to the animals.
-
At the TPE, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A commonly used s.c. dose for CF-1 mice is 85 mg/kg.
-
Immediately place the animal in an observation chamber.
-
Observe the animal for 30 minutes for the presence or absence of clonic seizures (lasting at least 3-5 seconds).
-
An animal is considered protected if it does not exhibit clonic seizures.
Protocol 3: 6 Hz Seizure Test
This model is considered to represent therapy-resistant focal seizures.
Materials:
-
Male CF-1 mice.
-
A stimulator capable of delivering a 6 Hz stimulus.
-
Corneal electrodes.
-
0.5% tetracaine hydrochloride in 0.9% saline.
-
This compound solution and vehicle.
Procedure:
-
Administer this compound or vehicle.
-
At the TPE, apply the tetracaine/saline solution to the eyes.
-
Deliver a 6 Hz electrical stimulus for 3 seconds through the corneal electrodes. The current intensity can be varied (e.g., 32 mA or 44 mA).
-
Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped movements.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior.
Protocol 4: Audiogenic Seizure Model
This model utilizes genetically susceptible mice (DBA/2) that exhibit seizures in response to a loud auditory stimulus.
Materials:
-
Male or female DBA/2 mice (typically 21-28 days of age, when susceptibility is maximal).
-
A sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker).
-
This compound solution and vehicle.
Procedure:
-
Administer this compound or vehicle.
-
At the TPE, place the mouse individually into the chamber.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 100-120 dB) for a set duration (e.g., 60 seconds).
-
Observe the seizure response, which typically progresses from wild running to clonic seizures, and then to tonic-clonic seizures.
-
The endpoint is typically the prevention of the tonic-clonic seizure component.
Protocol 5: Amygdala Kindling Model
This is a model of temporal lobe epilepsy that involves repeated electrical stimulation of the amygdala to induce progressively more severe seizures.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Bipolar stimulating electrode.
-
Dental cement and skull screws.
-
Electrical stimulator.
-
This compound solution and vehicle.
Procedure:
Part A: Electrode Implantation Surgery
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a small hole for the electrode and anchor screws.
-
Lower the bipolar electrode into the basolateral amygdala. Stereotaxic coordinates for Sprague-Dawley rats are approximately: AP -2.2 to -3.6 mm, ML ±5.0 to 5.3 mm, DV -8.8 mm from bregma.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
Part B: Kindling Development
-
Determine the afterdischarge threshold (ADT), which is the minimum current required to elicit an afterdischarge of at least 5 seconds.
-
Deliver daily electrical stimulations (e.g., 500 µA, 50 Hz for 1 second) to the amygdala.
-
Score the behavioral seizure severity after each stimulation using Racine's scale.
-
Continue daily stimulations until the animal is "fully kindled," meaning it consistently exhibits Stage 4 or 5 seizures.
Part C: Drug Testing
-
Once fully kindled, administer this compound or vehicle.
-
At the TPE, deliver an electrical stimulus (often at a suprathreshold intensity, e.g., 3 times the ADT).
-
Measure the effects of the drug on seizure parameters, such as seizure severity score, motor seizure duration, and EEG seizure duration.
References
- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 3. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Perampanel (Irampanel)
Introduction
These application notes provide detailed protocols for utilizing Perampanel, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in electrophysiological studies. Perampanel is a valuable pharmacological tool for investigating glutamatergic neurotransmission and its role in neuronal excitability and plasticity. The following sections detail its mechanism of action, provide quantitative data on its effects, and offer step-by-step protocols for its application in common electrophysiological recording techniques. While the user requested information on "Irampanel," the available scientific literature predominantly refers to "Perampanel." It is highly likely that "this compound" is a lesser-known name or a misspelling for Perampanel, which will be the focus of these notes.
Mechanism of Action
Perampanel is a negative allosteric modulator of AMPA-type glutamate receptors.[1][2] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, and it does so with a higher affinity for the closed state of the receptor channel.[1][3] This binding stabilizes the closed conformation of the receptor, thereby reducing the frequency and duration of channel opening in response to glutamate.[1] This non-competitive antagonism leads to a reduction in the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). Studies have shown that Perampanel does not affect N-methyl-D-aspartate (NMDA) receptor currents and does not alter the desensitization kinetics of AMPA receptors. While its primary target is the AMPA receptor, some research suggests potential minor effects on voltage-gated sodium channels and M-type potassium currents at higher concentrations.
Data Presentation
The following tables summarize the quantitative data on the effects of Perampanel from various electrophysiological studies.
Table 1: Inhibitory Concentration (IC50) of Perampanel on AMPA Receptor Currents
| Preparation | Agonist | IC50 | Reference |
| Cultured Rat Cortical Neurons | AMPA | 93 nM | |
| Cultured Rat Hippocampal Neurons | Kainate | 0.56 µM | |
| Cultured Hippocampal Neurons | Kainate | 692 ± 94 nM | |
| Single Channel Recordings | Glutamate | 2.1 µM |
Table 2: Kinetic Parameters of Perampanel Block on AMPA Receptor Currents
| Parameter | Value | Preparation | Reference |
| Rate of Block (kon) | 1.5 x 10^5 M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | |
| Rate of Unblock (koff) | 0.58 s⁻¹ | Cultured Rat Hippocampal Neurons | |
| Time Constant of Inhibition (τ) at 3 µM | ~1 s | Cultured Rat Hippocampal Neurons |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol is designed to measure the effect of Perampanel on AMPA receptor-mediated currents in cultured neurons, such as hippocampal or cortical neurons.
Materials:
-
Cultured neurons (e.g., rat embryonic hippocampal neurons at 10-25 days in vitro)
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH adjusted to 7.3 with KOH.
-
Perampanel stock solution (e.g., 10 mM in DMSO)
-
Agonist solution (e.g., 10-100 µM AMPA or Kainate in external solution)
-
Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass pipettes (4-8 MΩ)
Procedure:
-
Preparation:
-
Prepare external and internal solutions and ensure they are at the correct pH and osmolarity.
-
Prepare fresh dilutions of Perampanel and agonist in the external solution on the day of the experiment.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.
-
-
Obtaining a Whole-Cell Recording:
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at -60 mV or -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of AMPA receptor-mediated currents by applying the agonist for a short duration (e.g., 1-2 seconds) at regular intervals (e.g., every 30-60 seconds) using a fast perfusion system.
-
After obtaining a stable baseline, co-apply the agonist with the desired concentration of Perampanel.
-
Record the inward currents evoked by the agonist in the absence and presence of Perampanel.
-
To determine the IC50, apply a range of Perampanel concentrations.
-
To investigate the kinetics of the block, measure the time course of the current inhibition upon Perampanel application.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Calculate the percentage of inhibition for each Perampanel concentration relative to the control (agonist alone).
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for studying the effect of Perampanel on synaptic transmission and plasticity in acute brain slices, for example, from the hippocampus or neocortex.
Materials:
-
Rodent brain (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
ACSF (same as Protocol 1), chilled and continuously bubbled with 95% O₂/5% CO₂.
-
Recovery chamber and recording chamber
-
Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)
-
Extracellular recording amplifier and data acquisition system
-
Perampanel stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Cut acute slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated ACSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs) or population spikes, respectively.
-
-
Baseline Recording and Drug Application:
-
Deliver single electrical pulses (e.g., 100 µs duration) at a low frequency (e.g., 0.033 Hz) to evoke synaptic responses.
-
Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximum amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Switch the perfusion to ACSF containing the desired concentration of Perampanel.
-
-
Data Acquisition and Analysis:
-
Continue recording the fEPSPs in the presence of Perampanel until a new stable baseline is reached.
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Calculate the percentage reduction in the fEPSP slope in the presence of Perampanel compared to the baseline.
-
Wash out the drug by perfusing with normal ACSF to observe any recovery of the synaptic response.
-
Visualizations
Signaling Pathway Diagram
Caption: Perampanel's mechanism of action at the glutamatergic synapse.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch-clamp recording with Perampanel.
Experimental Workflow: Field Potential Recording
References
Application Notes and Protocols: Evaluating the Anticonvulsant Efficacy of Perampanel in Rodent Seizure Models
Introduction
Perampanel (trade name Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] In neuroscience and drug development research, perampanel is not used to induce seizures; rather, it is a potent anticonvulsant agent evaluated for its efficacy in preventing or reducing the severity of seizures in various established rodent models of epilepsy.[1][3][4] AMPA receptors, when activated by the excitatory neurotransmitter glutamate, play a critical role in the initiation and spread of seizure activity. By binding to an allosteric site on the AMPA receptor, perampanel reduces excitatory neurotransmission, thereby suppressing neuronal hyperexcitability that underlies seizures.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anticonvulsant properties of perampanel in common chemically and electrically induced seizure models in rats and mice.
Mechanism of Action: AMPA Receptor Antagonism
Perampanel's mechanism of action involves the non-competitive antagonism of AMPA-type glutamate receptors. In conditions of excessive glutamate release, which can lead to seizures, perampanel blocks the ion channels of these receptors, preventing the influx of sodium and calcium ions into the postsynaptic neuron. This action dampens the excitatory signaling cascade, thus preventing seizure generation and propagation.
Caption: Perampanel's mechanism of action.
Experimental Protocols
The following protocols detail the use of perampanel in standard seizure models. It is crucial to include vehicle-treated control groups in all experiments to ensure that the observed effects are due to the drug and not the vehicle or injection procedure.
General Experimental Workflow
The evaluation of perampanel's anticonvulsant activity typically follows a standardized workflow, from animal preparation to data analysis.
Caption: General workflow for assessing anticonvulsant efficacy.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for drugs effective against generalized myoclonic and tonic-clonic seizures. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.
Materials:
-
Perampanel
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Pentylenetetrazol (PTZ)
-
Saline (0.9%)
-
Male BALB/c mice or Wistar rats
-
Syringes and needles for administration (intraperitoneal - i.p. or oral - p.o.)
-
Observation chamber
-
Timer
Protocol (Mice):
-
Acclimate male BALB/c mice for at least 30 minutes in the experimental room.
-
Prepare fresh solutions of perampanel in vehicle and PTZ in saline. A typical sub-convulsive dose of PTZ for kindling studies is 40 mg/kg. For acute seizure induction, a higher dose is used.
-
Administer perampanel (e.g., 0.125, 0.25, 0.5 mg/kg, i.p.) or vehicle to respective groups of mice.
-
After a pre-treatment time of 30 minutes, administer PTZ (e.g., 40 mg/kg, i.p.).
-
Immediately after PTZ injection, place the mouse in an individual observation chamber and start a timer.
-
Observe the animal continuously for 30 minutes for seizure activity.
-
Score the seizure severity using a modified Racine scale:
-
Stage 1: No response
-
Stage 2: Head nodding, Straub tail
-
Stage 3: Myoclonic jerks, whole-body clonus
-
Stage 4: Forelimb clonus with rearing and falling
-
Stage 5: Generalized tonic-clonic seizure (GTCS), wild jumping
-
Stage 6: Death
-
-
Record the latency to the first myoclonic jerk and the onset of GTCS.
-
The primary endpoint is the reduction in mean seizure score or the prevention of GTCS.
Protocol (Immature Rats):
-
Wistar rats of different age groups (e.g., 12, 18, and 25 days old) can be used to study developmental effects.
-
Administer perampanel (1-20 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period, inject PTZ to induce seizures.
-
Observe and record the incidence and characteristics of seizures. In younger rats, perampanel has been shown to selectively suppress the tonic phase of generalized seizures.
Maximal Electroshock (MES) Seizure Model
The MES test is a standard model for identifying drugs effective against generalized tonic-clonic seizures. The seizure is induced by an electrical stimulus applied via corneal or auricular electrodes.
Materials:
-
Perampanel and vehicle
-
Rodents (mice or rats)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Electrode solution (e.g., saline)
Protocol (Mice):
-
Administer perampanel (e.g., 1-2 mg/kg, i.p.) or vehicle to the test animals.
-
At the time of peak effect (e.g., 10-15 minutes post-injection), apply a drop of topical anesthetic to each eye.
-
Place the corneal electrodes, wetted with saline, on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Protection is defined as the failure of the hindlimbs to extend beyond a 90-degree angle to the torso.
Amygdala Kindling Model
Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimuli lead to the development of persistent, robust seizures. It is a valuable model for studying antiepileptogenic and anti-ictogenic drug effects.
Materials:
-
Rats with surgically implanted electrodes in the amygdala
-
Stimulator for delivering electrical impulses
-
EEG recording equipment
-
Perampanel and vehicle
Protocol (Rats):
-
Surgery: Surgically implant a bipolar stimulating and recording electrode into the basolateral amygdala of adult rats under anesthesia. Allow for a recovery period.
-
Kindling Development: Apply a brief, low-intensity electrical stimulus (e.g., once daily) to the amygdala. This will initially elicit a focal seizure (afterdischarge) recorded on the EEG.
-
Continue daily stimulations. The seizure severity and duration will progressively increase, eventually culminating in a generalized tonic-clonic seizure (Stage 5 on the Racine scale). An animal is considered fully kindled after exhibiting several consecutive Stage 5 seizures.
-
Drug Testing (Anti-ictogenic effect):
-
In fully kindled rats, determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit a focal seizure.
-
Administer perampanel (e.g., 1 or 2 mg/kg, i.p.) or vehicle 30 minutes before stimulation.
-
Assess the effect of perampanel on the ADT, motor seizure duration, and afterdischarge duration. Perampanel has been shown to significantly increase the ADT and reduce seizure duration and severity.
-
-
Drug Testing (Antiepileptogenic effect):
-
Administer perampanel daily during the kindling acquisition phase.
-
The endpoint is an increase in the number of stimulations required to reach the first Stage 4 or 5 seizure, indicating a delay or prevention of epileptogenesis.
-
Quantitative Data Summary
The efficacy of perampanel can be quantified by its median effective dose (ED₅₀), the dose required to produce a therapeutic effect in 50% of the tested population.
Table 1: Anticonvulsant Efficacy (ED₅₀) of Perampanel in Mice
| Seizure Model | Administration Route | ED₅₀ (mg/kg) | Seizure Type Protected | Reference |
|---|---|---|---|---|
| Audiogenic Seizures | Oral (p.o.) | 0.47 | Tonic-Clonic | |
| Maximal Electroshock (MES) | Oral (p.o.) | 1.6 | Tonic Hindlimb Extension | |
| Pentylenetetrazol (PTZ) | Oral (p.o.) | 0.94 | Generalized Seizures |
| TETS-Induced Seizures | Intraperitoneal (i.p.) | 1.6 | Mortality | |
Table 2: Effects of Perampanel in Rat Kindling Models
| Animal Age | Perampanel Dose (mg/kg, i.p.) | Effect | Reference |
|---|---|---|---|
| Postnatal Day 14 (P14) | 2 | Increased Afterdischarge Threshold (ADT), Shortened Afterdischarge Duration | |
| Postnatal Day 21 (P21) | 1 | Increased ADT | |
| Postnatal Day 21 (P21) | 2 | Increased ADT | |
| Postnatal Day 28 (P28) | 2 | Increased ADT, Shortened Afterdischarge Duration |
| Adult (Amygdala Kindled) | Not specified | Increased ADT, Reduced Motor Seizure Duration, Reduced Afterdischarge Duration | |
Note on Adverse Effects: At higher doses, perampanel can cause dose-dependent motor impairment in both mice (TD₅₀ 1.8 mg/kg) and rats (TD₅₀ 9.14 mg/kg) as measured by rotarod tests. This should be considered when interpreting results, and motor function tests should be conducted in parallel with seizure studies.
References
- 1. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 3. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perampanel increases seizure threshold in pentylenetetrazole-kindled mice and improves behavioral dysfunctions by modifying mRNA expression levels of BDNF/TrkB and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perampanel in Neuroscience Research
A Note on Irampanel: Initial inquiries regarding "this compound" suggest that its development by Boehringer Ingelheim was likely discontinued in the early 2000s. Consequently, recent and detailed research data for this specific compound are scarce. However, the query relates to a non-competitive AMPA receptor antagonist, a class of compounds with significant interest in neuroscience research. This document will focus on Perampanel (trade name Fycompa®), a well-characterized, clinically approved, and extensively researched non-competitive AMPA receptor antagonist. The information provided for Perampanel will be highly relevant for researchers interested in the experimental application of this class of compounds.
Introduction to Perampanel
Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is fundamental to fast synaptic transmission and synaptic plasticity. By binding to the AMPA receptor at a site distinct from the glutamate binding site, Perampanel reduces neuronal hyperexcitability. This mechanism of action underlies its efficacy as an antiepileptic drug and makes it a valuable tool for neuroscience research into conditions involving excessive glutamatergic signaling, such as epilepsy, excitotoxicity, and certain neurodegenerative disorders.
Quantitative Data: Recommended Dosages
The following tables summarize recommended dosages of Perampanel in various research and clinical contexts.
Table 1: Preclinical Dosages of Perampanel
| Animal Model | Species | Route of Administration | Effective Dose Range | Notes |
| Maximal Electroshock (MES) Seizures | Mouse | Oral (p.o.) | ED₅₀: 1.6 mg/kg | Demonstrates efficacy against generalized tonic-clonic seizures. |
| Pentylenetetrazole (PTZ) Induced Seizures | Mouse | Oral (p.o.) | ED₅₀: 0.94 mg/kg | Suggests efficacy against absence and myoclonic seizures. |
| Audiogenic Seizures | Mouse (DBA/2) | Oral (p.o.) | ED₅₀: 0.47 mg/kg | Model for sound-induced reflex seizures. |
| 6 Hz Psychomotor Seizures | Mouse | Oral (p.o.) | Protective effects observed | A model of therapy-resistant partial seizures. |
| Amygdala-Kindled Seizures | Rat | Oral (p.o.) | 5 - 10 mg/kg | Reduces motor seizure duration, afterdischarge duration, and seizure severity.[2] |
| Tetanus Toxin (TETS)-Induced Seizures | Mouse | Intraperitoneal (i.p.) | ED₅₀: 1.6 mg/kg (for mortality) | Investigated as a countermeasure to chemical convulsants. |
| Diisopropylfluorophosphate (DFP)-Induced Status Epilepticus | Rat | Intramuscular (i.m.) | 2 mg/kg (in combination) | Used as an adjunct to terminate organophosphate-induced status epilepticus.[3] |
ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.
Table 2: In Vitro Concentrations of Perampanel
| Assay | Cell/Tissue Type | Effective Concentration | Notes |
| Inhibition of AMPA-induced Ca²⁺ influx | Cultured Rat Cortical Neurons | IC₅₀: 93 nM | Demonstrates potent non-competitive antagonism of AMPA receptors.[2] |
| Inhibition of Field Excitatory Postsynaptic Potentials (fEPSPs) | Rat Hippocampal Slices | IC₅₀: 0.23 µM | Shows inhibition of AMPA receptor-mediated synaptic transmission. |
IC₅₀: Half maximal inhibitory concentration.
Table 3: Clinical Dosages of Perampanel (for Epilepsy)
| Population | Indication | Starting Dose | Titration | Maintenance Dose | Maximum Dose |
| Adults & Adolescents (≥12 years) | Partial-Onset Seizures | 2 mg/day | Increase by 2 mg/day weekly | 8 - 12 mg/day | 12 mg/day |
| Adults & Adolescents (≥12 years) | Primary Generalized Tonic-Clonic Seizures | 2 mg/day | Increase by 2 mg/day weekly | 8 mg/day | 12 mg/day |
Note: Clinical dosages should always be determined by a qualified healthcare professional.
Signaling Pathways and Experimental Workflows
AMPA Receptor Antagonism by Perampanel
References
Protocol for the In Vitro Dissolution and Application of Irampanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (BIIR 561) is a potent, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a blocker of voltage-gated sodium channels.[1] These dual mechanisms of action make it a valuable tool for in vitro studies of neurological disorders, including epilepsy and ischemic brain injury. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the dissolution of this compound and its application in common in vitro assays.
Physicochemical Properties and Solubility
This compound is a lipophilic compound, which necessitates the use of an organic solvent for the preparation of stock solutions for use in aqueous-based in vitro assays. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Information not readily available | |
| Water | Sparingly soluble |
Note: Specific quantitative solubility data (mg/mL) for this compound in DMSO and ethanol is not consistently reported in publicly available literature. It is recommended to perform solubility tests for high-concentration stock solutions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage.
Application in In Vitro Assays: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the effect of this compound on neuronal ion channel activity.
Cell Culture:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) to promote adherence.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
Solutions:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.
-
Internal Solution: Prepare a standard internal solution for whole-cell recordings containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
Protocol:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in the external solution (aCSF) to achieve the desired final concentrations for the assay (e.g., 1 µM, 10 µM, 100 µM). The final DMSO concentration in the recording chamber should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron.[2][3]
-
Record baseline neuronal activity (e.g., spontaneous excitatory postsynaptic currents, EPSCs).
-
Perfuse the recording chamber with the vehicle control solution and record for a stable period.
-
Apply different concentrations of this compound by switching the perfusion solution. Record the neuronal activity at each concentration to determine the effect of this compound on ion channel function.[4]
-
Application in In Vitro Assays: Neuroprotection Assay
This protocol outlines a general method to evaluate the neuroprotective effects of this compound against excitotoxicity.
Cell Culture:
-
Plate primary cortical neurons or a neuronal cell line in 96-well plates.
Protocol:
-
Prepare Working Solutions: Prepare this compound and vehicle control solutions in the cell culture medium at the desired final concentrations.
-
Induce Excitotoxicity: Expose the neuronal cultures to an excitotoxic agent, such as glutamate or NMDA, for a specified period to induce cell death.
-
Treatment: Co-treat the cells with different concentrations of this compound or the vehicle control during the excitotoxic insult.
-
Assess Cell Viability: After the treatment period, assess cell viability using a standard method, such as the MTT assay or LDH assay.
-
Data Analysis: Compare the cell viability in the this compound-treated groups to the vehicle-treated and untreated control groups to determine the neuroprotective effect of this compound.
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound exerts its effects by modulating two key components of neuronal signaling: AMPA receptors and voltage-gated sodium channels.
Caption: this compound blocks AMPA receptors and voltage-gated sodium channels.
Experimental Workflow for In Vitro Dissolution and Application
The following diagram illustrates the general workflow for preparing and using this compound in in vitro experiments.
Caption: Workflow for preparing and using this compound in vitro.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irampanel in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irampanel (BIIR-561) is a dual non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and voltage-gated sodium channels. While this compound was under investigation for neurological disorders such as epilepsy and stroke, its development was discontinued, and detailed preclinical data in hippocampal slice preparations are scarce in publicly available literature. However, its mechanism of action is similar to Perampanel, another non-competitive AMPA receptor antagonist for which there is extensive published data.
These application notes provide a comprehensive guide for the use of this compound in acute hippocampal slice preparations, drawing upon established protocols for hippocampal electrophysiology and utilizing data from the more extensively studied compound, Perampanel, as a starting point for experimental design. It is crucial to note that the provided quantitative data and concentration ranges are primarily based on studies with Perampanel and should be considered as a reference for initiating experiments with this compound. Empirical determination of optimal concentrations and experimental parameters for this compound is strongly recommended.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Non-competitive AMPA Receptor Antagonism: this compound binds to a site on the AMPA receptor distinct from the glutamate binding site, thereby inhibiting ion flux through the channel even when glutamate is bound. This allosteric inhibition reduces the fast component of excitatory postsynaptic potentials (EPSPs).
-
Voltage-Gated Sodium Channel Blockade: this compound also blocks voltage-gated sodium channels, which are responsible for the rising phase of action potentials. This action can reduce neuronal excitability and action potential propagation.
These dual actions make this compound a potent modulator of excitatory neurotransmission and neuronal firing, making hippocampal slices an ideal ex vivo model to study its effects on synaptic function and plasticity.
Quantitative Data Summary (Based on Perampanel)
The following table summarizes quantitative data for Perampanel, which can be used as a preliminary guide for this compound.
| Parameter | Value | Brain Region | Preparation | Reference |
| IC50 for AMPA Receptor-mediated fEPSPs | 0.23 µM | Hippocampus | Acute Slices | [1] |
| IC50 for AMPA Receptor Currents | 0.56 µM | Hippocampus | Cultured Neurons | Ceolin et al., 2012 |
| IC50 for Kainate-induced Currents | No significant effect at 10 µM | Hippocampus | Acute Slices | [1] |
| IC50 for NMDA Receptor-mediated responses | No significant effect at 10 µM | Hippocampus | Acute Slices | [1] |
| Effective concentration for seizure reduction | 3 - 5 mg/kg (in vivo) | N/A | Animal Models | [2] |
Note: IC50 values can vary depending on the experimental conditions (e.g., agonist concentration, temperature, slice health).
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute transverse hippocampal slices from rodents.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2. Osmolality: ~300-310 mOsm. pH 7.4 when bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, 2 CaCl2. Osmolality: ~300-310 mOsm. pH 7.4 when bubbled with carbogen.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage.
-
Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 1 hour before starting experiments.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate (2-3 mL/min) at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single voltage pulses to the stimulating electrode to evoke fEPSPs.
-
Establish a stable baseline recording for at least 20-30 minutes.
-
Prepare a dose-response curve by applying this compound at increasing concentrations (e.g., starting from nanomolar to low micromolar ranges, guided by Perampanel data). Perfuse each concentration for at least 15-20 minutes to allow for equilibration.
-
Measure the slope of the fEPSP to quantify the synaptic response.
-
Wash out the drug with aCSF to observe recovery of the synaptic response.
Long-Term Potentiation (LTP) Induction and Recording
This protocol describes how to assess the effect of this compound on synaptic plasticity.
Procedure:
-
Follow the procedure for fEPSP recordings to obtain a stable baseline.
-
Apply this compound at a desired concentration and allow it to equilibrate.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence and absence of this compound.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action on excitatory signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on synaptic transmission and plasticity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No stable baseline fEPSP | Poor slice health | Ensure proper dissection and recovery procedures. Check aCSF and carbogen supply. |
| Electrode placement | Optimize stimulating and recording electrode positions. | |
| High variability in drug effect | Incomplete drug washout | Increase washout time between concentrations. |
| Drug precipitation | Ensure this compound is fully dissolved in the stock solution and diluted properly in aCSF. | |
| No LTP induction | Slice is unhealthy | Prepare fresh slices. |
| Stimulation intensity is too low/high | Re-evaluate the input-output curve to set the appropriate stimulation intensity. | |
| This compound concentration is too high | Reduce the concentration of this compound, as complete blockade of AMPA receptors will prevent LTP induction. |
Conclusion
These application notes provide a framework for investigating the effects of this compound in hippocampal slice preparations. By leveraging the knowledge gained from studies on the similar compound Perampanel, researchers can design and execute experiments to characterize the electrophysiological profile of this compound. Careful experimental design, including appropriate controls and dose-response analyses, will be essential to accurately determine the potency and efficacy of this compound in modulating synaptic transmission and plasticity in the hippocampus.
References
- 1. A novel anti-epileptic agent, perampanel, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
Irampanel: A Pharmacological Probe for Elucidating Glutamate Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of Irampanel (BIIR 561 CL) as a pharmacological tool for the investigation of glutamate signaling. This compound is a potent, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and also exhibits activity as a voltage-gated sodium channel blocker. This dual mechanism of action makes it a versatile tool for dissecting the roles of both AMPA receptor-mediated excitotoxicity and neuronal hyperexcitability in various physiological and pathological processes. This document details its pharmacological properties, provides protocols for its application in key in vitro and in vivo experimental paradigms, and presents its quantitative data in a clear, tabular format.
Introduction to this compound
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is predominantly mediated by ionotropic receptors, including AMPA receptors. Dysregulation of glutamate signaling is implicated in a host of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Pharmacological tools that can selectively modulate glutamate receptor activity are therefore invaluable for both basic research and therapeutic development.
This compound (BIIR 561 CL) is a novel compound that acts as a non-competitive antagonist of AMPA receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists like this compound bind to an allosteric site, thereby preventing channel opening regardless of the glutamate concentration.[1] Additionally, this compound has been shown to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1] This dual-target profile allows for the simultaneous investigation of two key pathways involved in neuronal hyperexcitability.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity on AMPA receptors and voltage-gated sodium channels, as well as its efficacy in preclinical models.
Table 1: In Vitro Activity of this compound (BIIR 561 CL)
| Target/Assay | Parameter | Value | Species | Preparation | Reference |
| AMPA Receptor | IC50 | 8.5 µM | Rat | Cultured cortical neurons (membrane currents) | [1] |
| AMPA Receptor | IC50 | 10.8 µM | Rat | Cortical wedge preparation (AMPA-induced depolarization) | [1] |
| Voltage-gated Na+ Channel | Ki | 1.2 µM | Rat | Brain synaptosomal membranes ([3H]batrachotoxin binding) | |
| Voltage-gated Na+ Channel | IC50 | 5.2 µM | Rat | Cultured cortical neurons (sodium currents) | |
| Veratridine-induced Glutamate Release | IC50 | 2.3 µM | Rat | Brain slices |
Table 2: In Vivo Efficacy of this compound (BIIR 561 CL)
| Model | Parameter | Value | Species | Administration | Reference |
| Maximal Electroshock (MES) | ED50 | 2.8 mg/kg | Mouse | Subcutaneous (s.c.) | |
| AMPA-induced Toxicity | ED50 | 4.5 mg/kg | Mouse | Subcutaneous (s.c.) | |
| Focal Ischemia | Neuroprotection | Significant reduction in infarct area | Mouse | Intraperitoneal (i.p.) at 6 and 60 mg/kg |
Signaling Pathways and Experimental Workflows
Glutamate Signaling Pathway and this compound's Mechanism of Action
Caption: Glutamate signaling cascade and this compound's dual inhibitory action.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the IC50 of this compound on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABAA receptors
-
This compound stock solution (in DMSO)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Prepare a series of dilutions of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Obtain a whole-cell patch clamp recording from a cultured neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the neuron with the external solution containing TTX and picrotoxin to isolate glutamate receptor currents.
-
Apply a brief pulse of AMPA (e.g., 100 µM for 2-5 ms) to evoke an inward current. Record the peak amplitude of this current as the control.
-
Wash out the AMPA and allow the neuron to recover.
-
Perfuse the neuron with the external solution containing a specific concentration of this compound for at least 5 minutes.
-
Apply the same AMPA pulse in the presence of this compound and record the peak current amplitude.
-
Repeat steps 6-8 for a range of this compound concentrations.
-
Data Analysis: Normalize the current amplitude in the presence of this compound to the control amplitude. Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
In Vitro Calcium Imaging
Objective: To assess the inhibitory effect of this compound on glutamate-induced intracellular calcium elevation.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
Glutamate
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence signal from the cells.
-
Stimulate the cells with a brief application of glutamate (e.g., 100 µM) and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
Wash out the glutamate and allow the cells to return to baseline fluorescence.
-
Pre-incubate the cells with a specific concentration of this compound for 10-15 minutes.
-
Repeat the glutamate stimulation in the presence of this compound and record the fluorescence response.
-
Repeat steps 5-7 for a range of this compound concentrations.
-
Data Analysis: Quantify the peak change in fluorescence (ΔF/F0) for each condition. Plot the percentage inhibition of the glutamate-induced calcium response as a function of this compound concentration to determine its potency.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic or local administration
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis
-
Anesthetized or freely moving animal model (e.g., rat)
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or cortex) in the animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound either systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor changes in extracellular glutamate concentration.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Express the glutamate concentration in each sample as a percentage of the baseline average. Compare the glutamate levels before and after this compound administration to determine its effect on glutamate homeostasis.
In Vivo Behavioral Assay: Maximal Electroshock (MES) Test
Objective: To evaluate the anticonvulsant activity of this compound.
Materials:
-
Rodents (e.g., mice or rats)
-
Electroshock apparatus with corneal electrodes
-
This compound solution for administration
-
Vehicle control solution
Procedure:
-
Administer this compound or vehicle to different groups of animals at various doses.
-
At the time of peak drug effect (determined from pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Record the number of animals in each group that are protected from the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of protected animals at each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Conclusion
This compound's dual action as a non-competitive AMPA receptor antagonist and a voltage-gated sodium channel blocker makes it a valuable pharmacological tool for investigating the complex interplay of glutamatergic transmission and neuronal excitability. The protocols outlined in this document provide a framework for researchers to utilize this compound to explore its effects in a variety of experimental systems, from the molecular to the behavioral level. The quantitative data presented offer a solid foundation for dose-response studies and for interpreting experimental outcomes. By employing this compound, researchers can gain deeper insights into the pathological mechanisms underlying neurological disorders and explore novel therapeutic strategies targeting the glutamate system.
References
Troubleshooting & Optimization
Irampanel solubility issues and solutions for in vitro experiments
Welcome to the technical support center for Irampanel. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as BIIR 561) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a voltage-gated sodium channel blocker.[1] It selectively inhibits AMPA receptor-mediated synaptic excitation.[2]
Q2: Why is the solubility of this compound a concern for in vitro experiments?
A2: Like many small molecule compounds, this compound has limited aqueous solubility. This can lead to precipitation when preparing stock solutions or when diluting it into aqueous cell culture media.[3] Inaccurate dosing, loss of compound activity, and inconsistent experimental results can occur if the compound is not fully dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitate forms immediately after adding this compound stock solution to the culture medium.
This is a common issue known as "salting out" or precipitation upon solvent shifting. It occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is less soluble.
Solutions:
-
Pre-warm the culture medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Use a drop-wise addition and mixing method: Add the DMSO stock solution drop-by-drop to the culture medium while gently swirling or vortexing the tube to ensure rapid and uniform dispersion.
-
Perform a serial dilution: Instead of a single large dilution, perform a series of smaller dilutions in the cell culture medium to gradually decrease the DMSO concentration.
Issue 2: this compound precipitates out of solution over time during incubation.
This can be caused by several factors, including temperature fluctuations, interactions with media components, or exceeding the solubility limit in the complex environment of the culture medium.
Solutions:
-
Optimize the final concentration: The effective concentration of this compound may be lower than its absolute solubility limit in the complete culture medium. Perform a solubility test in your specific cell culture medium (with serum, if applicable) to determine the maximum practical concentration that remains in solution over the duration of your experiment.
-
Consider using solubilizing agents: For particularly challenging solubility issues, the use of excipients like cyclodextrins can be explored to enhance the aqueous solubility of hydrophobic compounds. However, the compatibility of any such agent with your specific cell line and assay must be validated.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general reference for solvents commonly used for poorly soluble compounds in in vitro research.
| Solvent | Typical Solubility Range for Hydrophobic Compounds | Notes |
| DMSO | ≥ 20 mg/mL | The most common solvent for preparing high-concentration stock solutions. |
| Ethanol | Variable, generally lower than DMSO | Can be used as an alternative or co-solvent. |
| PBS (pH 7.2) | Very low | Direct dissolution in aqueous buffers is generally not feasible for hydrophobic compounds. |
| Cell Culture Media (e.g., DMEM) | Highly dependent on final concentration and media components | Precipitation is common upon dilution from a high-concentration DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (309.37 g/mol ), calculate the mass needed for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.09 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentration: For example, if you want a final concentration of 10 µM in your cell culture.
-
Calculate the dilution factor: To go from a 10 mM stock to a 10 µM working solution, the dilution factor is 1:1000.
-
Dilute the stock solution: While gently swirling the pre-warmed culture medium, add the calculated volume of the this compound stock solution. For a 1:1000 dilution, you would add 1 µL of the 10 mM stock to 999 µL of medium. This will result in a final DMSO concentration of 0.1%.
-
Mix gently: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can damage media components.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
This compound's Mechanism of Action at the AMPA Receptor
Caption: this compound acts as a non-competitive antagonist at the AMPA receptor.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing Irampanel Concentration for Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Irampanel and what is its primary mechanism of action?
A1: this compound (also known as BIIR-561) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It also functions as a blocker of voltage-gated sodium channels.[1][2] In cell-based assays, its primary role is to inhibit the influx of ions through AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.
Q2: What are the common cell-based assays used to characterize this compound's activity?
A2: Common assays include:
-
Receptor Binding Assays: To determine the affinity of this compound for the AMPA receptor.
-
Calcium Influx Assays: To measure the functional inhibition of AMPA receptor-mediated calcium entry into cells.
-
Electrophysiology (e.g., Patch-Clamp): To directly measure the inhibition of ion channel activity.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration at which this compound becomes toxic to cells.
-
Neurite Outgrowth Assays: To assess the impact of this compound on neuronal development and health.[3]
-
Reporter Gene Assays: To measure the downstream effects of AMPA receptor signaling on gene expression.
Q3: What is a recommended starting concentration range for this compound in a new cell-based assay?
A3: Specific IC50 and EC50 values for this compound are not widely published. However, for a structurally and functionally similar non-competitive AMPA receptor antagonist, Perampanel, the IC50 for inhibiting AMPA-induced calcium influx in cultured rat cortical neurons is approximately 93 nM.[4] For initial experiments with this compound, a broad concentration range from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture applications, it is crucial to keep the final DMSO concentration in the media below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are potential off-target effects of this compound?
A5: Besides its primary target, the AMPA receptor, this compound is also known to block voltage-gated sodium channels. At higher concentrations, the possibility of other off-target effects increases. It is advisable to perform counter-screens or consult off-target panels to assess the selectivity of this compound in your experimental system, especially if unexpected results are observed.
Troubleshooting Guides
Issue 1: No or Weak Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | The effective concentration of this compound can vary significantly between cell lines and assay types. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the IC50 in your specific system. |
| Poor Solubility in Media | Although dissolved in DMSO, this compound may precipitate in aqueous culture media. Prepare fresh dilutions from a concentrated DMSO stock immediately before use. Visually inspect the media for any signs of precipitation. Consider using a pre-warmed medium and adding the this compound stock solution dropwise while gently vortexing. |
| Cell Line Insensitivity | The expression level of AMPA receptors can vary between cell lines. Confirm the expression of AMPA receptor subunits (e.g., GluA1-4) in your cell line using techniques like Western blot or qPCR. |
| Inactive Compound | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of the compound. |
| Assay Conditions | For functional assays, ensure that the agonist (e.g., glutamate or AMPA) concentration is appropriate to elicit a robust response that can be inhibited. |
Issue 2: High Cell Death or Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | High concentrations of this compound can lead to off-target effects and general cytotoxicity. Determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or LDH assay) and work with concentrations well below this value for your functional assays. |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with 0.1% being preferable for sensitive cell lines. Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability. |
| Excitotoxicity in Control Wells | In neuronal cultures, prolonged stimulation with an AMPA receptor agonist can lead to excitotoxicity. Ensure that the agonist incubation time is optimized to produce a measurable signal without causing significant cell death in the control wells. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell seeding density across all wells of your assay plate. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Quantitative Data Summary
Due to the limited availability of published quantitative data for this compound, the following tables include data for the structurally and functionally related non-competitive AMPA receptor antagonist, Perampanel, to provide an approximate reference range. Researchers should empirically determine the precise values for this compound in their specific experimental setup.
Table 1: Potency of Perampanel (as a proxy for this compound)
| Parameter | Assay | Cell Type | Value | Reference |
| IC50 | AMPA-induced Ca2+ influx | Cultured rat cortical neurons | 93 nM | |
| IC50 | AMPA receptor-mediated field EPSPs | Hippocampal slices | 7.8 µM |
Table 2: Recommended Starting Concentrations for this compound Optimization
| Assay Type | Recommended Starting Range | Key Considerations |
| Receptor Binding Assays | 1 nM - 10 µM | To determine binding affinity (Kd or Ki). |
| Functional Assays (e.g., Ca2+ influx) | 10 nM - 100 µM | To determine functional potency (IC50 or EC50). |
| Cell Viability Assays (e.g., MTT) | 100 nM - 200 µM | To determine cytotoxic concentration (CC50). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC-12)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Functional Assessment of AMPA Receptor Inhibition using a Calcium Influx Assay
Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated calcium influx.
Materials:
-
Neuronal cell line expressing AMPA receptors (e.g., primary cortical neurons, SH-SY5Y)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
This compound stock solution
-
AMPA receptor agonist (e.g., Glutamate or AMPA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to grow to a confluent monolayer.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Agonist Stimulation: Add a pre-determined concentration of the AMPA receptor agonist to all wells simultaneously using an automated injector if available.
-
Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of the vehicle control and plot a dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: AMPA Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Irampanel in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Irampanel in neuronal cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected neuronal cell death at concentrations where this compound is expected to be non-toxic. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Culture vulnerability: The specific type of neuronal culture (e.g., primary neurons vs. cell lines) may have a lower tolerance. 3. Off-target cytotoxic effects: this compound may be interacting with unintended cellular pathways leading to apoptosis or necrosis. | 1. Solvent control: Always include a vehicle-only control group to assess solvent toxicity. Keep the final solvent concentration below 0.1%. 2. Dose-response curve: Perform a wide-range dose-response curve to determine the toxic threshold for your specific neuronal culture. 3. Apoptosis/Necrosis assays: Use assays like TUNEL staining or Annexin V/Propidium Iodide flow cytometry to determine the mechanism of cell death. |
| Variability in electrophysiological recordings after this compound application. | 1. Inconsistent drug concentration: Issues with drug dilution, stability, or application method. 2. Electrode drift: Instability of the recording electrode. 3. Receptor desensitization/internalization: Prolonged exposure to this compound or other compounds in the bath solution. | 1. Fresh dilutions: Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization. Use a calibrated perfusion system for consistent application. 2. Stabilization period: Allow for a stable baseline recording before drug application. 3. Washout periods: Include adequate washout periods between drug applications to allow receptors to return to their baseline state. |
| Discrepancies between expected on-target effects (AMPA receptor and sodium channel blockade) and observed functional outcomes. | 1. Presence of other glutamate receptor subtypes: The neuronal culture may express other glutamate receptor subtypes that are indirectly affected. 2. Network effects: Changes in the activity of a subset of neurons could have cascading effects on the entire network. 3. Off-target modulation of other ion channels or receptors. | 1. Receptor expression analysis: Characterize the expression profile of glutamate receptors and other relevant targets in your neuronal culture using techniques like qPCR or Western blotting. 2. Single-cell analysis: Use techniques like single-cell calcium imaging or patch-clamp to dissect the effects of this compound on individual neurons within the network. 3. Broad-spectrum screening: Perform a broad-spectrum off-target screening assay (see Experimental Protocols). |
| Gene or protein expression changes in pathways unrelated to AMPA receptor or sodium channel signaling. | 1. Secondary effects: The observed changes may be downstream consequences of the primary on-target effects. 2. Direct off-target gene regulation: this compound or its metabolites may be interacting with transcription factors or other regulatory elements. | 1. Time-course experiment: Analyze gene and protein expression at multiple time points after this compound treatment to distinguish between early direct effects and later secondary effects. 2. Bioinformatics analysis: Use pathway analysis tools to identify potential upstream regulators of the observed expression changes. |
Frequently Asked Questions (FAQs)
1. What are the known on-targets of this compound?
This compound is known to be a dual noncompetitive antagonist of the AMPA receptor and a blocker of neuronal voltage-gated sodium channels[1][2].
2. Why is it important to investigate the off-target effects of this compound in neuronal cultures?
Investigating off-target effects is crucial for several reasons:
-
Safety Assessment: Unintended interactions can lead to neurotoxicity or other adverse effects.
-
Mechanism of Action: A complete understanding of a drug's mechanism of action requires knowledge of all its biological targets.
-
Therapeutic Potential: Off-target interactions may reveal novel therapeutic applications for the drug.
3. What are some potential off-target liabilities for a molecule like this compound?
Given its chemical structure and the known cross-reactivity of similar neurological drugs, potential off-target liabilities could include:
-
Other ligand-gated ion channels (e.g., NMDA, kainate, GABA-A receptors).
-
Other voltage-gated ion channels (e.g., potassium, calcium channels).
-
G-protein coupled receptors (GPCRs).
-
Enzymes involved in neurotransmitter metabolism.
4. What is a general workflow for investigating potential off-target effects?
A general workflow is outlined below.
General workflow for investigating off-target effects.
5. How can I distinguish between on-target and off-target effects in my experiments?
-
Use of specific antagonists/agonists: Co-application of a known antagonist or agonist for the suspected off-target can help to confirm the interaction.
-
Knockout/knockdown models: Using neuronal cultures from genetically modified animals or employing techniques like siRNA to reduce the expression of the suspected off-target can provide strong evidence.
-
Structure-activity relationship (SAR) studies: Testing structurally related analogs of this compound with different on- and off-target potencies can help to dissect the observed effects.
Experimental Protocols
Broad-Spectrum Off-Target Screening (Radioligand Binding Assay)
Objective: To identify potential off-target binding sites of this compound across a wide range of receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Panel: Select a commercial or in-house panel of radioligand binding assays. A typical panel for CNS-active drugs would include targets such as adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors, as well as major ion channels and transporters.
-
Binding Assay:
-
Incubate cell membranes or tissue homogenates expressing the target of interest with a specific radioligand and a single high concentration of this compound (e.g., 10 µM).
-
Include control samples with vehicle only (for total binding) and with a known saturating concentration of a competing non-labeled ligand (for non-specific binding).
-
-
Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound. A significant inhibition (typically >50%) at a high concentration suggests a potential off-target interaction that warrants further investigation.
Transcriptomic Analysis (RNA-Sequencing)
Objective: To obtain an unbiased, genome-wide view of gene expression changes in neuronal cultures following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate primary neurons or a suitable neuronal cell line at a consistent density.
-
Treat the cells with this compound at a relevant concentration (and a vehicle control) for a predetermined duration (e.g., 24 hours).
-
Include multiple biological replicates for each condition.
-
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA integrity (e.g., using an Agilent Bioanalyzer).
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA (including poly(A) selection or rRNA depletion).
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Use pathway analysis and gene ontology enrichment tools to identify biological pathways that are significantly affected.
-
References
Technical Support Center: Improving Irampanel Delivery and Bioavailability in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery and bioavailability of Irampanel. Given that this compound's clinical development was discontinued, publicly available data is limited. Therefore, this guide leverages data from its close structural and functional analog, Perampanel (a non-competitive AMPA receptor antagonist), and established methodologies for formulating poorly soluble central nervous system (CNS) compounds for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenge with this compound, like many CNS drug candidates, is its poor aqueous solubility. This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low, variable oral bioavailability. For intravenous administration, poor solubility makes it difficult to prepare solution-based formulations at the required concentrations without causing precipitation, which can lead to embolism and toxicity.
Q2: What are the reported oral bioavailability values for similar AMPA receptor antagonists in preclinical models?
A2: Preclinical studies on Perampanel provide valuable insights. The oral bioavailability has been reported to be approximately 46.1% in rats and 53.5% in dogs.[1] These values, while reasonable, indicate that there is room for improvement to ensure consistent and maximal exposure in preclinical efficacy and toxicology studies.
Q3: Which formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several strategies can be effective for improving the oral delivery of poorly soluble compounds like this compound:
-
Suspensions: Creating a micronized suspension in an aqueous vehicle with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Polysorbate 80/Tween 80) is a common and straightforward approach for preclinical oral gavage studies.[2]
-
Cyclodextrin Complexes: Encapsulating the drug molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and dissolution rate.[3][4][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways.
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents can solubilize the compound for oral administration, though care must be taken to use concentrations that are non-toxic to the animals.
Q4: What are suitable vehicles for intravenous administration of this compound in animal studies?
A4: For intravenous (IV) administration, the compound must be fully dissolved to prevent precipitation in the bloodstream. Common solvent-based formulations for preclinical IV studies include:
-
A mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400).
-
A combination of Ethanol, Propylene Glycol, and water/saline.
-
Aqueous solutions containing cyclodextrins to enhance solubility.
It is critical to adhere to recommended solvent dose limits to avoid toxicity.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Gavage
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility/Dissolution | 1. Particle Size Reduction: Ensure the this compound powder is micronized to increase its surface area. 2. Formulation Enhancement: Switch from a simple suspension to a more advanced formulation. Consider creating an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) or formulating the compound in a lipid-based system. |
| Inadequate Formulation Preparation | 1. Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each animal is dosed. Use a vortex mixer or stir bar. 2. Wetting: Ensure the wetting agent (e.g., Tween 80) concentration is sufficient to prevent particle agglomeration. |
| Gastrointestinal Tract Instability | 1. pH-Dependent Degradation: Assess the stability of this compound at different pH levels (e.g., simulating stomach and intestinal fluid). 2. Metabolism: Investigate potential first-pass metabolism in the gut wall and liver. |
Issue 2: Precipitation Observed During IV Formulation Preparation or Administration
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Lower Concentration: If possible, reduce the dosing concentration. 2. Optimize Co-solvent Ratio: Systematically test different ratios of co-solvents (e.g., DMSO:PEG400) to find the optimal solubilizing mixture. 3. Use a Solubilizer: Incorporate a solubilizing agent like HP-β-CD into the aqueous vehicle. |
| "Salting Out" Upon Dilution | 1. Slow Infusion: Administer the dose via a slow intravenous infusion rather than a bolus injection to allow for rapid dilution in the bloodstream. 2. Pre-dilution Check: Before administration, perform a small-scale test by diluting the formulation with saline or phosphate-buffered saline (PBS) to check for precipitation. |
| Temperature Effects | 1. Maintain Temperature: Ensure the formulation is maintained at a consistent temperature, as solubility can be temperature-dependent. |
Experimental Protocols & Data
Preclinical Pharmacokinetic Data for Perampanel (this compound Analog)
The following table summarizes pharmacokinetic parameters for Perampanel from preclinical studies, which can serve as a benchmark when developing this compound formulations.
| Species | Route | Dose | Bioavailability (%) | T½ (hours) | Reference |
| Rat | Oral | 5-10 mg/kg | 46.1 | 1.67 | |
| Dog | Oral | N/A | 53.5 | 5.34 | |
| Monkey | Oral | N/A | 74.5 | 7.55 |
Recommended Preclinical Formulation Vehicles
This table provides examples of common vehicles for in vivo studies of poorly soluble compounds.
| Route | Vehicle Composition | Notes | Reference(s) |
| Oral (gavage) | 0.5-1% Methylcellulose (or CMC) with 0.1-0.2% Tween 80 in sterile water. | A standard suspension vehicle. Ensure compound is micronized. | |
| Oral (gavage) | 10-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. | Forms a solution or fine dispersion. Can significantly improve absorption. | |
| Intravenous | 10-20% DMSO, 40-80% PEG400 in sterile water or saline. | A common co-solvent system for IV administration. Must be prepared fresh. |
Detailed Methodologies
Protocol 1: Preparation of an Oral Suspension for Rodent Gavage Studies
Objective: To prepare a homogenous suspension of this compound for oral administration to mice or rats.
Materials:
-
This compound (micronized powder)
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% MC solution with 0.2% Tween 80, first heat approximately one-third of the final volume of sterile water to 60-70°C.
-
Slowly add the MC powder while stirring vigorously to disperse it.
-
Add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the MC.
-
Stir the solution until it is clear and uniform.
-
Add the Tween 80 to the MC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of micronized this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a thick, smooth paste. This step is crucial to ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to a beaker or bottle with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
-
Administration:
-
Use an appropriately sized oral gavage needle.
-
Gently mix the suspension between dosing each animal to prevent settling.
-
The typical dosing volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
Protocol 2: Preparation of an Intravenous Formulation using a Co-Solvent System
Objective: To prepare a clear, sterile solution of this compound for intravenous administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile grade
-
Polyethylene Glycol 400 (PEG400), sterile grade
-
Sterile saline (0.9% NaCl) or Water for Injection
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Solubilization:
-
Weigh the required amount of this compound into a sterile vial.
-
Add the required volume of DMSO to dissolve the this compound completely. Gentle vortexing or sonication can be used to aid dissolution. For example, to make a 10% DMSO formulation, use 1 part DMSO for every 10 parts of the final volume.
-
-
Addition of Co-solvent and Vehicle:
-
Once the this compound is fully dissolved in DMSO, add the required volume of PEG400 and mix well. For a formulation of 10% DMSO, 40% PEG400, and 50% saline, you would add 4 parts PEG400.
-
Slowly add the sterile saline or water for injection dropwise while vortexing to bring the formulation to the final volume. This slow addition is critical to prevent the compound from precipitating.
-
-
Sterilization and Final Check:
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
If necessary, sterile filter the final solution using a 0.22 µm syringe filter that is compatible with the solvents used (e.g., a PTFE filter).
-
This formulation should be prepared fresh on the day of the experiment and administered promptly.
-
Visualizations
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for a typical oral bioavailability study in rodents.
Simplified AMPA Receptor Signaling Pathway
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
References
- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic studies of hyperoside-2-hydroxypropyl-β-cyclodextrin inclusion complex and ameliorated DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of Irampanel in different solvent solutions over time
Welcome to the Irampanel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic compounds. However, for cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity. For in vivo studies, the choice of solvent will depend on the route of administration and toxicological considerations.
Q2: How should I store this compound stock solutions and for how long?
A2: While specific long-term stability data for this compound in common laboratory solvents is not extensively available in public literature, general best practices for small molecule stock solutions should be followed. It is recommended to store this compound stock solutions in tightly sealed vials at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots. Based on a clinical study, quality control samples of perampanel (the active ingredient in this compound) in human urine were stable for at least 3 months when stored at -20°C[1]. For DMSO stock solutions, storage at -80°C is generally recommended for periods up to 6 months.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is practically insoluble in aqueous buffers across a pH range of 2 to 11. It is only very slightly soluble in 0.1 M HCl[2]. Due to its low aqueous solubility and potential for hydrolysis, preparing and storing this compound in aqueous solutions for extended periods is not recommended. For experiments requiring aqueous buffers, it is best to dilute a concentrated stock solution (e.g., in DMSO) into the aqueous medium immediately before use.
Q4: What conditions can cause degradation of this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions[3][4]. It is relatively stable under thermal and photolytic stress. Therefore, it is important to avoid exposing this compound solutions to strong acids, bases, and oxidizing agents.
Q5: I am seeing unexpected results in my experiments. Could my this compound solution have degraded?
A5: If you suspect degradation of your this compound solution, consider the following troubleshooting steps:
-
Prepare a fresh stock solution: Compare the performance of a freshly prepared solution with your existing one.
-
Check storage conditions: Ensure your stock solutions have been stored correctly (i.e., protected from light, at the recommended temperature, and tightly sealed).
-
Evaluate solvent quality: Use high-purity, anhydrous solvents to minimize water-mediated degradation.
-
Perform analytical validation: If possible, use an analytical technique like HPLC to check the purity and concentration of your this compound solution.
Quantitative Stability Data
The following tables summarize the degradation of this compound (Perampanel) under various forced degradation conditions as reported in the literature.
Table 1: Summary of this compound (Perampanel) Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Duration | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Not specified | Degradation observed | [4] |
| Basic Hydrolysis | 0.1 M NaOH | Not specified | Degradation observed | |
| Oxidative Degradation | 3% H₂O₂ | Not specified | Degradation observed | |
| Thermal Degradation | 60°C | Not specified | Stable | |
| Photolytic Degradation | UV Light (254 nm) | Not specified | Stable |
Note: The exact percentage of degradation was not specified in this study, but the method was able to resolve the degradation products from the parent compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound.
1. Chromatographic Conditions:
-
Column: Shim-pack GIST C18 (or equivalent)
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (30 mM, pH 2.5) and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 294 nm.
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute with the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to fall within the linear range of the assay.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to that of the standard solution. The appearance of new peaks may indicate the presence of degradation products.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to perform a forced degradation study on this compound to understand its stability profile under stress conditions.
References
- 1. fda.report [fda.report]
- 2. tga.gov.au [tga.gov.au]
- 3. Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Addressing Irampanel-induced cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity in cell culture experiments involving Irampanel.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro studies with this compound.
Question: My cell viability has significantly decreased after this compound treatment. What are the possible causes and how can I troubleshoot this?
Answer:
Observed cytotoxicity with this compound, a noncompetitive AMPA receptor and voltage-gated sodium channel blocker, can stem from several factors.[1][2] A systematic approach is crucial to identify the root cause.
Initial Troubleshooting Steps:
-
Confirm Drug Integrity and Concentration:
-
Verify the purity and stability of your this compound stock.
-
Perform a dose-response curve to determine the EC50/IC50 for your specific cell type and endpoint. Cytotoxicity may be concentration-dependent.
-
Ensure accurate dilution calculations and proper mixing.
-
-
Evaluate the Vehicle Control:
-
High concentrations of solvents like DMSO can be cytotoxic. Run a vehicle-only control at the same concentration used for this compound treatment. If the vehicle control shows toxicity, consider reducing the solvent concentration or using an alternative solvent.
-
-
Assess Culture Conditions:
-
Over-confluent or unhealthy cell cultures can be more susceptible to drug-induced stress. Ensure your cells are in the logarithmic growth phase and have optimal morphology before treatment.
-
AMPA receptor antagonists can interfere with glutamatergic signaling, which is crucial for neuronal survival in some culture systems. Ensure your culture medium contains appropriate trophic support.
-
-
Differentiate Cytotoxicity from Cytostatic Effects:
-
A reduction in metabolic activity (e.g., in an MTT assay) may indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). It is advisable to use a secondary assay that directly measures cell death, such as a Lactate Dehydrogenase (LDH) release assay or a live/dead stain like Trypan Blue.
-
The following workflow can guide your troubleshooting process:
Question: How can I distinguish between apoptotic and necrotic cell death induced by this compound?
Answer:
Differentiating the mode of cell death is critical for understanding the mechanism of cytotoxicity. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for distinguishing between apoptosis and necrosis via flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
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Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive cells: Necrotic cells.
-
-
Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm an apoptotic pathway.[3]
-
LDH Release Assay: Lactate dehydrogenase is released from cells with compromised membrane integrity, a hallmark of necrosis. A significant increase in LDH release suggests a necrotic or late apoptotic mechanism.
The choice of assay can influence the interpretation of cytotoxicity.
| Assay Type | Principle | Measures | Primary Cell Death Pathway Detected |
| MTT/XTT/MTS | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Cell viability/metabolic activity. | Indirectly measures cytotoxicity or cytostatic effects. |
| LDH Release | Measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. | Loss of membrane integrity. | Necrosis, Late Apoptosis. |
| Trypan Blue | Dye is excluded by live cells but penetrates dead cells with damaged membranes.[4] | Membrane integrity. | Necrosis, Late Apoptosis. |
| Annexin V/PI | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the DNA of cells with compromised membranes. | Apoptosis and Necrosis. | Early Apoptosis, Late Apoptosis, Necrosis. |
| Caspase-Glo | Measures the activity of specific caspases (e.g., 3/7, 8, 9) using a luminescent substrate. | Apoptotic pathway activation. | Apoptosis. |
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound and how could it lead to cytotoxicity?
Answer:
This compound is a dual noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of neuronal voltage-gated sodium channels.[1] While this action is often neuroprotective by reducing excitotoxicity, under certain conditions, it could paradoxically contribute to cytotoxicity:
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Interference with Trophic Support: In neuronal cultures, baseline glutamatergic activity via AMPA receptors can be essential for survival and maturation. A potent blockade might deprive neurons of this necessary signaling, leading to apoptosis.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects on other cellular processes, leading to toxicity.
-
Exacerbation of Underlying Stress: In cells already under metabolic or oxidative stress, the additional perturbation from blocking fundamental ion channels could push them towards cell death.
-
Calcium Dysregulation: While AMPA receptor antagonism is generally thought to reduce excitotoxic calcium influx, the overall impact on intracellular calcium homeostasis is complex and could be a source of cytotoxicity. Over-stimulation of Ca2+-permeable AMPA receptors can lead to excitotoxicity involving the JNK signaling pathway.
The following diagram illustrates a potential pathway related to AMPA receptor modulation and cytotoxicity.
Question: Are there any reports on the neuroprotective versus cytotoxic effects of AMPA receptor antagonists like this compound?
Answer:
Yes, extensive research on the AMPA receptor antagonist Perampanel, which is structurally and functionally similar to this compound, provides valuable insights. Perampanel has demonstrated significant neuroprotective effects in various models of neurological injury.
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Ischemia Models: In both in vivo and in vitro models of ischemia (e.g., oxygen-glucose deprivation), Perampanel has been shown to protect neurons from cell death. It can attenuate neuronal loss, reduce the release of LDH, and improve functional outcomes.
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Traumatic Brain Injury (TBI): Perampanel has been found to reduce neuronal apoptosis and neuroinflammation following TBI.
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Intracerebral Hemorrhage (ICH): Studies have shown that Perampanel can attenuate hemin-induced neuronal death in vitro and reduce neuronal death and neuroinflammation in in vivo ICH models.
These neuroprotective effects are often attributed to the drug's ability to mitigate excitotoxicity, neuroinflammation, and specific cell death pathways like necroptosis and ferroptosis. However, the transition from neuroprotection to cytotoxicity is often concentration-dependent and context-specific (i.e., dependent on the cell type and the presence of other stressors).
The table below summarizes findings from in vitro studies with Perampanel, which may serve as a reference for designing experiments with this compound.
| Experimental Model | Cell Type | Perampanel Concentration | Observed Effect | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | 10 µM | Decreased LDH release, increased cell survival. | |
| Hemin-induced Injury | HT22 Neuronal Cells | Not specified | Attenuated neuronal cell death. | |
| Oxygen-Glucose Deprivation (OGD) | Rat Striatal and Hippocampal Slices | Low doses | Protected against OGD-induced neuronal damage. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format to assess changes in metabolic activity as an indicator of cell viability.
Materials:
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Cells cultured in a 96-well plate
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This compound stock solution
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls and untreated controls.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
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Formazan Crystal Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
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Cells cultured in a 96-well plate
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This compound stock solution
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Complete culture medium
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Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
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Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. It is essential to include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a background control (medium only).
-
Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
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Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
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Stop Reaction: Add the stop solution provided in the kit to each well.
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Absorbance Reading: Measure the absorbance at the recommended wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity:
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% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.
Materials:
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Cells cultured in 6-well or 12-well plates
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This compound stock solution
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Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
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1X Binding Buffer (provided in the kit)
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells and treat with this compound as previously described for the desired duration.
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Cell Harvesting:
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For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating (potentially dead) cells.
-
For suspension cells, collect them directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The following diagram illustrates the relationship between the observed problem, potential causes, and the suggested experimental solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing variability in Irampanel experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Irampanel.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: I am observing inconsistent IC50 values for this compound in my in vitro assays. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values for this compound can stem from several factors related to the experimental setup and reagents. Here’s a systematic approach to troubleshooting this issue:
-
Cellular System Variability:
-
Receptor Subunit Composition: The potency of AMPA receptor antagonists can be influenced by the specific subunit composition (GluA1-4) of the receptors expressed in your cell line or primary neurons.[1][2][3] Different subunits can alter the binding affinity and allosteric modulation of the receptor. Ensure you are using a consistent cell line or neuronal population with a well-characterized AMPA receptor subunit expression profile.
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Presence of Auxiliary Proteins: Transmembrane AMPA receptor regulatory proteins (TARPs) can significantly modulate the pharmacology of AMPA receptors, including their sensitivity to antagonists.[4] Variations in TARP expression levels between cell passages or preparations can lead to shifts in this compound potency. Characterize the TARP expression in your experimental system or consider using a cell line with stable, known TARP expression.
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Cell Health and Density: Ensure consistent cell health, passage number, and seeding density.[5] Stressed or overly confluent cells can exhibit altered receptor expression and signaling, leading to variability.
-
-
Assay Conditions:
-
Agonist Concentration and Type: The measured potency of a non-competitive antagonist like this compound can be influenced by the concentration of the agonist (e.g., glutamate, AMPA, kainate) used. Using a consistent, saturating concentration of the agonist is recommended. Be aware that different agonists can elicit distinct receptor conformations, potentially affecting antagonist binding.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for binding equilibrium to be reached before agonist application.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the assay is low (ideally <0.1%) and consistent across all wells. High concentrations of DMSO can have direct effects on cell membranes and protein function.
-
-
Compound Handling:
-
Solubility and Stability: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous assay buffers. Visually inspect for any precipitation. The stability of this compound in solution over time and under specific storage conditions should also be considered. Prepare fresh dilutions from a frozen stock for each experiment.
-
To systematically troubleshoot, you can use the following logical flow:
Caption: Troubleshooting flow for inconsistent IC50 values.
Question: My in vivo study with this compound shows high variability in efficacy between animals. How can I minimize this?
Answer:
In vivo studies are inherently more complex, with numerous potential sources of variability. Here are key areas to focus on:
-
Pharmacokinetics and Drug Delivery:
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Route of Administration and Formulation: The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug absorption and bioavailability. Ensure the formulation is consistent and that the compound remains in solution or a uniform suspension. For compounds with low solubility, consider using appropriate vehicles, but be mindful that the vehicle itself can have biological effects.
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Metabolism and Clearance: The rate of metabolism and clearance of this compound can vary between animals. Factors such as age, sex, and health status can influence metabolic enzyme activity. Using animals of a consistent age and sex and ensuring they are healthy can help reduce this variability.
-
-
Animal Model:
-
Model Induction and Severity: In disease models, such as epilepsy models, the severity of the induced phenotype can vary between animals. Ensure the induction procedure (e.g., kindling stimulation parameters) is highly standardized. Consider including a baseline measurement of disease severity to stratify animals or use as a covariate in the statistical analysis.
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Behavioral Testing: The time of day, lighting conditions, and handling procedures can all influence behavioral readouts. Acclimatize animals to the testing environment and ensure all procedures are performed consistently by the same experimenter where possible.
-
-
Dosing:
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Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
A systematic approach to reducing in vivo variability is outlined below:
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Characterization of AMPA-Receptor-Containing Vesicles [frontiersin.org]
- 4. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
Adjusting Irampanel dosage to reduce motor side effects in animal models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Irampanel in animal models, with a focus on adjusting dosage to mitigate motor side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are a type of glutamate receptor involved in excitatory neurotransmission in the central nervous system.[1] By blocking these receptors, this compound can reduce neuronal excitation, which is why it is investigated as an anticonvulsant for conditions like epilepsy.[1][2]
Q2: What are the common motor side effects of this compound observed in animal models?
A2: Like other AMPA receptor antagonists, this compound can cause motor impairment as a side effect. These effects are typically dose-dependent and can include:
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Decreased spontaneous locomotion[3]
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Impaired motor coordination and balance
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Reduced grip strength
These side effects are often assessed using behavioral tests such as the rotarod test, beam walking, and grip strength tests.
Q3: How can I assess motor side effects in my rodent models?
A3: The rotarod test is a widely used and reliable method to quantify motor coordination and balance in rodents. The test measures the latency of an animal to fall from a rotating rod. A decrease in the time spent on the rod after this compound administration indicates motor impairment. Other tests include the beam walking test for fine motor coordination and the grip strength test.
Q4: Are there strategies to reduce motor side effects while maintaining the therapeutic efficacy of this compound?
A4: Yes, several strategies can be employed:
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Dose Titration: Start with a low dose of this compound and gradually increase it. This can help the animals to acclimate and may reduce the severity of side effects.
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Combination Therapy: Administering a low dose of this compound in combination with other therapeutic agents may allow for a reduction in the this compound dose needed for efficacy, thereby decreasing side effects. For instance, in models of Parkinson's disease, combining subthreshold doses of AMPA and NMDA receptor antagonists has been shown to be effective.
-
Pharmacokinetic Considerations: Be aware of potential drug-drug interactions that could alter the plasma concentration of this compound. For example, co-administration with levetiracetam or lamotrigine can increase this compound plasma concentrations.
Troubleshooting Guide
Issue 1: Animals show severe motor impairment (e.g., ataxia, inability to move) immediately after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Dose is too high. | - Review the literature for established dose ranges for your specific animal model (species and strain).- Perform a dose-response study to determine the minimal effective dose and the threshold for severe motor side effects.- Start with a lower dose and gradually titrate upwards. |
| Rapid absorption and high peak plasma concentration. | - Consider a different route of administration that allows for slower absorption.- If using intraperitoneal (i.p.) injection, ensure the injection volume is appropriate for the animal's size. |
| Interaction with other administered compounds. | - Review the pharmacokinetic profiles of all co-administered drugs for potential interactions that could increase this compound's bioavailability. |
Issue 2: Inconsistent motor performance on the rotarod test after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Lack of proper animal training. | - Ensure all animals are adequately habituated to the rotarod apparatus before the experiment begins. This typically involves multiple training sessions over several days. |
| Stress and anxiety in the animals. | - Handle the animals gently and allow them to acclimate to the testing room for at least 30 minutes before each session. |
| Variability in drug absorption. | - Standardize the time of day for drug administration and testing to account for circadian rhythms that may affect drug metabolism. |
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound on motor coordination in a rat model, as assessed by the rotarod test.
| This compound Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) | Standard Deviation | % Decrease from Vehicle |
| Vehicle (0) | 180 | 15 | 0% |
| 1 | 165 | 18 | 8.3% |
| 3 | 120 | 25 | 33.3% |
| 5 | 75 | 30 | 58.3% |
| 10 | 30 | 20 | 83.3% |
This data is illustrative and should be confirmed with specific experimental findings.
Experimental Protocols
Rotarod Test for Motor Coordination
This protocol is a standard method for assessing motor coordination and balance in rodents.
Objective: To quantify the effect of this compound on motor coordination by measuring the time an animal can remain on a rotating rod.
Materials:
-
Rotarod apparatus
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Rodent subjects (mice or rats)
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This compound solution and vehicle control
-
Syringes for injection
-
Timer
Procedure:
-
Habituation and Training (3 days prior to testing):
-
Habituate the animals to the testing room for at least 30 minutes before each training session.
-
Place each animal on the stationary rod for 60 seconds.
-
Begin rotation at a low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) or until the animal falls.
-
If an animal falls, place it back on the rod.
-
Repeat this training for 2-3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing Day:
-
Administer this compound or vehicle control at the desired dose and route.
-
At the time of predicted peak effect of the drug, place the animal on the rotarod.
-
Begin the test with the rod rotating at a set speed or using an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials per animal with an appropriate inter-trial interval.
-
Data Analysis:
-
Calculate the mean latency to fall for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the this compound-treated groups to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Caption: Workflow for assessing this compound's effect on motor coordination.
Caption: Troubleshooting logic for severe motor side effects.
References
Technical Support Center: Overcoming Challenges in Replicating Irampanel Preclinical Findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with replicating the preclinical findings of Irampanel (BIIR 561). Given that the clinical development of this compound was discontinued, this guide also draws upon data from the structurally and mechanistically similar, clinically approved AMPA receptor antagonist, perampanel, to provide a more comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BIIR 561) is an investigational drug that acts as a dual noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of neuronal voltage-gated sodium channels.[1][2] Its primary therapeutic potential was explored in conditions such as epilepsy, pain, and acute stroke, although its clinical development was ultimately discontinued.[2][3]
Q2: Why was the clinical development of this compound halted?
A2: While specific details regarding the discontinuation of this compound's development are not extensively published, it did not appear on the developer's research and development pipeline after April 2002.[3] Drug development can be halted for various reasons, including but not limited to challenges in demonstrating sufficient efficacy, unfavorable safety profiles, or difficulties in formulation or manufacturing.
Q3: What are the known off-target effects of this compound?
A3: As a dual-action compound, this compound's blockade of voltage-gated sodium channels could be considered a secondary mechanism of action rather than a true "off-target" effect. However, this dual activity may contribute to a different side-effect profile compared to more selective AMPA receptor antagonists. For instance, with the related drug perampanel, dose-related side effects such as dizziness, gait disturbance, and aggression have been reported in clinical trials, which may be linked to its central nervous system activity. Researchers should consider the potential for both AMPA receptor-mediated and sodium channel-mediated effects in their experimental systems.
Q4: Are there solubility issues I should be aware of when working with this compound?
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vivo Seizure Models
Question: My in vivo experiments with this compound in rodent seizure models (e.g., MES, audiogenic seizures) are showing variable or weak anticonvulsant effects compared to published data for similar compounds like perampanel. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Pharmacokinetics | - Verify the dose-response relationship in your specific animal model. The effective dose can vary between models. - Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound to ensure adequate target engagement. - Consider that the half-life of the compound may differ between species. |
| Route of Administration | - Ensure the chosen route of administration (e.g., oral, intraperitoneal) is appropriate and allows for sufficient bioavailability. For example, oral bioavailability can be a limiting factor for some compounds. |
| Animal Model Variability | - Different seizure models have varying sensitivities to AMPA receptor antagonists. For instance, perampanel shows high potency against audiogenic seizures. - Ensure the genetic background and health status of the animals are consistent with those used in original studies. |
| Compound Stability in Formulation | - Prepare fresh formulations for each experiment. - Assess the stability of this compound in your chosen vehicle over the duration of the experiment. |
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Question: I'm observing potent inhibition of AMPA receptor-mediated currents in my in vitro assays (e.g., patch-clamp, calcium imaging), but this is not translating to the expected efficacy in vivo. Why might this be happening?
| Potential Cause | Troubleshooting Steps |
| Blood-Brain Barrier Penetration | - Assess the ability of this compound to cross the blood-brain barrier. Poor central nervous system penetration will limit efficacy in models of epilepsy or stroke. |
| Plasma Protein Binding | - High plasma protein binding can reduce the concentration of free drug available to act on the target. Determine the extent of this compound's binding to plasma proteins. |
| Metabolism | - Rapid metabolism can lead to low systemic exposure and a short duration of action. Investigate the metabolic stability of this compound in liver microsomes from the species being used in your in vivo studies. |
| Dual Mechanism of Action | - The contribution of voltage-gated sodium channel blockade may be more or less pronounced in vivo compared to the specific conditions of your in vitro assay, potentially complicating the interpretation of results. |
Issue 3: Unexpected Cytotoxicity in In Vitro Assays
Question: I am observing significant cell death in my neuronal cultures at concentrations where I expect to see specific AMPA receptor antagonism. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1-0.5% in most cell cultures). Include a vehicle-only control group. |
| Off-Target Effects | - At higher concentrations, the compound may have off-target effects leading to cytotoxicity. Determine the therapeutic window by performing a dose-response curve for both efficacy and toxicity. |
| Excitotoxicity in Control Conditions | - Ensure that the baseline culture conditions are not promoting excitotoxicity, which could be exacerbated by the experimental manipulations. |
| Assay-Specific Artifacts | - Some cell viability assays can be affected by the chemical properties of the compound. Consider using multiple, mechanistically different viability assays to confirm the results. |
Quantitative Data Summary
The following tables summarize preclinical data for perampanel, which can be used as a reference for researchers working with this compound due to their similar mechanisms of action.
Table 1: In Vitro Potency of Perampanel
| Assay | Preparation | IC₅₀ | Reference |
| AMPA-induced increase in intracellular Ca²⁺ | Cultured rat cortical neurons | 93 nM | |
| AMPA receptor-mediated ion currents | Human hippocampal tissue | 2.6 - 7.0 µM |
Table 2: In Vivo Antiseizure Activity of Perampanel in Mice
| Seizure Model | ED₅₀ (mg/kg, oral) | Reference |
| Audiogenic seizures | 0.47 | |
| Maximal Electroshock (MES) | 1.6 | |
| Pentylenetetrazole (PTZ)-induced seizures | 0.94 |
Experimental Protocols and Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound as a noncompetitive antagonist of the AMPA receptor.
Caption: Proposed noncompetitive antagonism of the AMPA receptor by this compound.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a general workflow for the preclinical assessment of an AMPA receptor antagonist like this compound.
Caption: A structured workflow for the preclinical evaluation of this compound.
References
Validation & Comparative
A Comparative Analysis of Irampanel and Perampanel: An Examination of Available Efficacy Data
A direct comparative analysis of the efficacy of irampanel versus perampanel is not feasible due to the discontinuation of this compound's clinical development. this compound, an investigational drug, did not complete clinical trials and was never marketed. In contrast, perampanel is an approved anti-seizure medication with a significant body of clinical trial data supporting its efficacy. This guide will provide a detailed overview of the available information for both compounds, with a comprehensive focus on the established efficacy and mechanisms of perampanel.
This compound: An Investigational Compound
This compound (code name BIIR-561) was a drug under development by Boehringer Ingelheim. It was investigated for its potential in treating acute stroke, epilepsy, and pain. The development of this compound was ultimately discontinued, and it never received regulatory approval.
Mechanism of Action
This compound was designed to act as a dual noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and as a blocker of neuronal voltage-gated sodium channels. This dual mechanism was intended to reduce neuronal hyperexcitability from two different angles.
Due to the cessation of its development, there is a lack of publicly available, peer-reviewed clinical trial data to substantiate its efficacy in any of the initially targeted indications.
Perampanel: An Approved Anti-Seizure Medication
Perampanel, marketed under the brand name Fycompa®, is an approved adjunctive therapy for partial-onset seizures with or without secondarily generalized seizures in patients with epilepsy four years of age and older. It is also indicated as adjunctive therapy for primary generalized tonic-clonic seizures in patients 12 years of age and older.
Mechanism of Action
Perampanel is a first-in-class selective, non-competitive antagonist of the AMPA receptor.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[1] In conditions like epilepsy, excessive glutamatergic activity can lead to seizures. By binding to an allosteric site on the AMPA receptor, perampanel reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitation.[1][3] This mechanism is distinct from many other anti-seizure medications that primarily target sodium channels or GABAergic systems.
Perampanel Efficacy Data
The efficacy of perampanel has been established in several multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials.
Partial-Onset Seizures
Three key Phase III trials (Studies 304, 305, and 306) evaluated the efficacy of adjunctive perampanel in patients aged 12 years and older with refractory partial-onset seizures. A pooled analysis of these studies demonstrated a statistically significant reduction in seizure frequency for perampanel at doses of 4 mg, 8 mg, and 12 mg per day compared to placebo.
| Efficacy Outcome | Placebo | Perampanel 4 mg/day | Perampanel 8 mg/day | Perampanel 12 mg/day |
| Median % Reduction in Seizure Frequency | -12.8% | -23.3% | -28.8% | -27.2% |
| 50% Responder Rate | 15-26% | 29% | 33-38% | 34-36% |
| Data from pooled analysis of Phase III trials for partial-onset seizures. |
Primary Generalized Tonic-Clonic (PGTC) Seizures
A Phase III clinical trial (Study 332) assessed the efficacy of adjunctive perampanel in patients aged 12 and older with uncontrolled PGTC seizures. The study met its primary endpoint, showing a significant reduction in seizure frequency.
| Efficacy Outcome | Placebo | Perampanel (up to 8 mg/day) |
| Median % Reduction in PGTC Seizure Frequency | -38.4% | -76.5% |
| 50% Responder Rate | 39.5% | 64.2% |
| Seizure Freedom Rate (Maintenance Phase) | 12.3% | 30.9% |
| Data from Phase III trial for primary generalized tonic-clonic seizures. |
Experimental Protocols
The general design of the pivotal Phase III trials for perampanel in partial-onset seizures followed a similar structure.
Key Phase III Trial Protocol for Partial-Onset Seizures (e.g., Studies 304, 305, 306)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 12 years and older with refractory partial-onset seizures, with or without secondary generalization, who were receiving one to three concomitant anti-epileptic drugs (AEDs).
-
Phases:
-
Baseline Phase (6 weeks): Seizure frequency was documented to establish a baseline.
-
Treatment Phase (19 weeks):
-
Titration Period (6 weeks): Patients were randomized to receive placebo or perampanel. The perampanel dose was initiated at 2 mg/day and titrated upwards in 2 mg increments weekly to the target maintenance dose (e.g., 8 mg/day or 12 mg/day).
-
Maintenance Period (13 weeks): Patients continued on their randomized, stable dose.
-
-
-
Primary Efficacy Endpoints:
-
Median percentage change in seizure frequency per 28 days from baseline.
-
50% responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
-
Data Collection: Seizure frequency and type were recorded in patient diaries.
References
- 1. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 2. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
A Comparative Guide to the Selective Antagonist Effects of Perampanel on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of perampanel, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other relevant AMPA receptor antagonists. The information presented is supported by experimental data to validate its selective antagonist effects, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to Perampanel
Perampanel is a first-in-class, orally active, non-competitive AMPA receptor antagonist.[1] It exerts its effects by binding to an allosteric site on the AMPA receptor, thereby reducing neuronal hyperexcitability associated with seizures by targeting glutamate activity at postsynaptic AMPA receptors.[1] This unique mechanism of action has established perampanel as a significant therapeutic agent in the management of epilepsy.
Comparative Analysis of AMPA Receptor Antagonists
To validate the selective antagonist effects of perampanel, its performance is compared with other notable AMPA receptor antagonists, primarily the non-competitive antagonist GYKI 52466 and the competitive antagonist NBQX.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of the binding affinity, potency, and efficacy of perampanel against other AMPA receptor antagonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Species | IC50 | Ki | Notes |
| Perampanel | AMPA Receptor | [3H]-AMPA Binding | Rat | - | - | Non-competitive antagonist |
| AMPA-induced Ca2+ influx | Cultured Cortical Neurons | Rat | 93 nM | - | ||
| GYKI 52466 | AMPA Receptor | Electrophysiology | Rat | >3 µM | - | Non-competitive antagonist |
| AMPA-induced seizures | In vivo | Rat | - | - | Effective against AMPA-induced seizures | |
| NBQX | AMPA Receptor | [3H]-AMPA Binding | Rat | - | - | Competitive antagonist |
| AMPA-induced seizures | In vivo | Rat | - | - | Ineffective against AMPA-induced seizures |
Table 2: In Vivo Anticonvulsant Efficacy
| Compound | Animal Model | Seizure Type | Route of Administration | ED50 | Notes |
| Perampanel | Mouse | Maximal Electroshock (MES) | Oral | 1.6 mg/kg | Broad-spectrum activity |
| Mouse | Pentylenetetrazol (PTZ) | Oral | 0.94 mg/kg | ||
| Mouse | Audiogenic Seizures (DBA/2) | Oral | 0.47 mg/kg | ||
| GYKI 52466 | Rat | Amygdala Kindling | i.p. | 10 mg/kg | Reduces seizure score and after-discharge duration |
| NBQX | Rat | Amygdala Kindling | i.p. | 20-40 mg/kg | Reduces seizure score |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the AMPA receptor.
Protocol:
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Assay: The assay is performed in a 96-well plate with a final volume of 250 µL. Each well contains:
-
150 µL of the membrane preparation
-
50 µL of [3H]-AMPA (final concentration 10 nM)
-
50 µL of the test compound at various concentrations or buffer (for total binding)
-
For non-specific binding, a high concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate) is added.
-
-
Incubation: The plate is incubated at 4°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. The filters are washed three times with ice-cold buffer.
-
Scintillation Counting: The filters are dried, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional antagonism of a compound on AMPA receptor-mediated currents.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2).
-
Recording Setup: Recordings are performed in the whole-cell configuration at room temperature. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2).
-
Drug Application: The AMPA receptor agonist (e.g., 100 µM glutamate) is applied to the cell for 2 seconds using a rapid perfusion system. The antagonist is co-applied with the agonist at various concentrations.
-
Data Acquisition: AMPA receptor-mediated currents are recorded at a holding potential of -60 mV. The peak current amplitude is measured.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the peak current amplitude in the presence of the antagonist compared to the control (agonist alone). The IC50 value is determined by fitting the concentration-response data to a logistic equation.[4]
Visualizations
AMPA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by glutamate binding to the AMPA receptor, leading to neuronal excitation.
References
- 1. Perampanel: What is its Place in the Management of Partial Onset Epilepsy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Irampanel and its Analogs in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Agents Targeting Excitotoxicity in Ischemic Stroke
The landscape of neuroprotection in ischemic stroke research is fraught with the challenge of translating promising preclinical findings into clinical success. Glutamate excitotoxicity, a key early event in the ischemic cascade, has been a major target for therapeutic intervention. This guide provides a comparative analysis of the reproducibility of the neuroprotective effects of Irampanel, a non-competitive AMPA receptor antagonist, and its close analog Perampanel, alongside other neuroprotective agents acting on related pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this guide aims to offer a clear and objective resource for researchers in the field.
While this compound showed early promise, its clinical development for stroke was discontinued. However, the extensive recent research on Perampanel, a structurally and mechanistically similar compound approved for epilepsy, provides a valuable and more extensive dataset to evaluate the potential of this class of drugs in stroke.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the key efficacy data from preclinical studies of Perampanel and selected comparator agents in rodent models of ischemic stroke. The data is primarily from studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in rats, a widely used model of focal ischemia.
Table 1: Reduction in Infarct Volume
| Compound | Mechanism of Action | Animal Model | Dosage | Administration Time | Infarct Volume Reduction (%) | Reference |
| Perampanel | Non-competitive AMPA Receptor Antagonist | Rat, tMCAO | 10 mg/kg, p.o. | 1h pre-MCAO | 38.1% | [1] |
| Perampanel | Non-competitive AMPA Receptor Antagonist | Rat, tMCAO | 10 mg/kg, p.o. | 1h post-reperfusion | Significant reduction | [1] |
| Talampanel | Non-competitive AMPA Receptor Antagonist | Rat, tMCAO | Not specified | 2h post-MCAO | 48.5% | [2] |
| Memantine | Non-competitive NMDA Receptor Antagonist | Rat, tMCAO | 30 mg/kg, p.o. | Post-MCAO | Significant reduction | [3][4] |
| Edaravone | Free Radical Scavenger | Rat, tMCAO | 3 mg/kg, i.v. | 0 and 90 min post-MCAO | Significant reduction | |
| Edaravone | Free Radical Scavenger | Rat, tMCAO | 6 mg/kg | Post-MCAO/R | Significant reduction |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Mechanism of Action | Animal Model | Dosage | Administration Time | Neurological Score Improvement | Reference |
| Perampanel | Non-competitive AMPA Receptor Antagonist | Rat, tMCAO | 10 mg/kg, p.o. | 1h pre-MCAO | Significant improvement in mNSS, adhesive removal, and foot-fault tests | |
| Talampanel | Non-competitive AMPA Receptor Antagonist | Rat, tMCAO | 6 x 10 mg/kg, i.p. | On the day of stroke | Improved motor coordination (rotarod, beam walking), reduced rotations | |
| Memantine | Non-competitive NMDA Receptor Antagonist | Rat, tMCAO | 30 mg/kg, p.o. | Post-MCAO | Significant improvement at 24h and 72h | |
| Memantine | Non-competitive NMDA Receptor Antagonist | Rat, tMCAO | 5 mg/kg, i.v. | Post-MCAO | Improvement detected at 72h post-stroke | |
| Edaravone | Free Radical Scavenger | Rat, tMCAO | Not specified | Post-intervention | Improved neurological scores |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experimental models are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics many aspects of human stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture remains in place for a predetermined duration, typically 90-120 minutes, to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 to 72 hours after MCAO, animals are euthanized, and the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function, including the modified Neurological Severity Score (mNSS), adhesive removal test, and foot-fault test.
-
Photothrombotic Stroke Model in Mice
This model produces a more localized and cortical infarct.
-
Animal Preparation: Mice are anesthetized, and the scalp is incised to expose the skull.
-
Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is injected intraperitoneally.
-
Photo-irradiation: A cold light source is focused on a specific region of the skull, typically over the somatosensory or motor cortex, for a defined period. The light activates the dye in the cerebral vasculature, leading to the formation of a thrombus and subsequent occlusion of the illuminated vessels.
-
Outcome Assessment: Similar to the MCAO model, infarct volume and neurological deficits are assessed at various time points post-procedure.
Pial Vessel Disruption (PVD) Model in Rats
The PVD model simulates a focal cortical non-reperfusion ischemic stroke.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A craniotomy is performed to expose the pial vessels overlying the desired cortical area. Specific pial arterioles and venules are then disrupted using fine forceps or other microsurgical instruments.
-
Outcome Assessment: This model is particularly useful for studying the cellular and molecular events in the ischemic core and penumbra. Histological and immunohistochemical analyses are commonly used to assess neuronal death, inflammation, and other pathological changes.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Perampanel are attributed to its ability to modulate multiple downstream signaling pathways initiated by the blockade of AMPA receptors. The following diagrams illustrate these pathways and a typical experimental workflow in preclinical stroke studies.
References
- 1. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nsj.org.sa [nsj.org.sa]
- 4. Evaluation of effects of memantine on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to AMPA Receptor Antagonism: Evaluating Irampanel as a Positive Control
For researchers in neuroscience and drug development, the robust antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical component of studying excitatory neurotransmission and developing novel therapeutics for neurological disorders. The use of a reliable positive control is paramount for validating experimental assays and ensuring the accuracy of screening results. This guide provides an objective comparison of Irampanel and other commonly used AMPA receptor antagonists, supported by experimental data, to aid in the selection of an appropriate positive control for your research needs.
This compound: A Profile
This compound (also known as BIIR 561) is an AMPA receptor antagonist that also exhibits activity as a voltage-dependent sodium channel blocker. Its utility as a positive control stems from its ability to inhibit kainate-induced currents in cortical neurons[1]. While less extensively characterized in publicly available literature compared to other antagonists, its distinct pharmacological profile warrants consideration.
The Competitive Landscape: Alternative AMPA Receptor Antagonists
A variety of well-characterized AMPA receptor antagonists are frequently employed as positive controls in research settings. Understanding their distinct mechanisms of action is crucial for selecting the most appropriate tool for a given experiment.
-
Perampanel (Fycompa®): A highly selective, non-competitive antagonist of the AMPA receptor, Perampanel is the first in its class to be approved for the treatment of epilepsy[2][3]. It binds to an allosteric site on the AMPA receptor, reducing the receptor's response to glutamate[4]. This non-competitive mechanism makes its inhibitory effect less susceptible to being overcome by high concentrations of glutamate, which can be a significant advantage in certain experimental paradigms[5].
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A competitive antagonist, NBQX vies with glutamate for the same binding site on the AMPA receptor. It is a potent and selective antagonist of AMPA and kainate receptors and is widely used in research to block excitatory neurotransmission.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Similar to NBQX, CNQX is a competitive antagonist of AMPA and kainate receptors. It is a well-established tool in electrophysiological studies to isolate specific receptor-mediated currents.
-
GYKI 52466: This compound is a non-competitive antagonist of AMPA and kainate receptors, belonging to the 2,3-benzodiazepine class. Unlike competitive antagonists, its action is not surmounted by increasing glutamate concentrations, providing a stable and potent blockade.
Quantitative Comparison of AMPA Receptor Antagonists
The following table summarizes key quantitative data for this compound and its alternatives, facilitating a direct comparison of their potency and selectivity.
| Compound | Mechanism of Action | Target Receptor(s) | IC₅₀ (AMPA Receptor) | Notes |
| This compound (BIIR 561) | AMPA receptor antagonist, Sodium channel blocker | AMPA, Voltage-gated Na⁺ channels | Data not readily available in cited literature | Inhibits kainate-induced currents in rat cortical neurons. |
| Perampanel | Non-competitive | AMPA | ~692 nM (in cultured hippocampal neurons) | Highly selective for AMPA receptors over NMDA receptors. |
| NBQX | Competitive | AMPA, Kainate | 0.15 µM | More water-soluble disodium salt is available. |
| CNQX | Competitive | AMPA, Kainate, NMDA (glycine site) | 0.3 µM (AMPA), 1.5 µM (Kainate) | Also a non-competitive antagonist at the NMDA receptor glycine site. |
| GYKI 52466 | Non-competitive | AMPA, Kainate | 10-20 µM (AMPA), ~450 µM (Kainate) | Selective for AMPA over kainate and NMDA receptors. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for two key experiments used to characterize AMPA receptor antagonism.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to glutamate and the inhibitory effect of antagonists.
1. Cell Preparation:
- Use cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the AMPA receptor subtype of interest (e.g., HEK293 cells).
- Plate cells on coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.
- Agonist/Antagonist Solutions: Prepare stock solutions of glutamate, this compound, and other antagonists in the appropriate solvent. Dilute to the final desired concentration in the external solution immediately before the experiment.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Voltage-clamp the cell at a holding potential of -60 mV.
- Apply a brief pulse of glutamate (e.g., 1 mM for 1-2 ms) using a rapid perfusion system to elicit an inward current mediated by AMPA receptors.
- To test the effect of an antagonist, pre-apply the antagonist solution for a set period (e.g., 30-60 seconds) before co-applying it with glutamate.
- Record the peak amplitude of the glutamate-evoked current in the absence and presence of the antagonist.
- Wash out the antagonist and ensure the glutamate response returns to baseline before applying the next concentration or compound.
4. Data Analysis:
- Measure the peak inward current for each condition.
- Calculate the percentage of inhibition for each antagonist concentration relative to the control glutamate response.
- Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the AMPA receptor, providing information on its binding affinity.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.
- Resuspend the final membrane pellet in the assay buffer.
2. Binding Reaction:
- In a reaction tube, combine the prepared membranes, a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA), and varying concentrations of the unlabeled test compound (this compound or other antagonists).
- Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- To determine non-specific binding, include a set of tubes with a high concentration of a known AMPA receptor ligand (e.g., unlabeled glutamate).
3. Separation and Detection:
- Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
AMPA Receptor Signaling Pathway
Mechanisms of AMPA Receptor Antagonism
Workflow for Comparing AMPA Antagonists
Conclusion
The selection of an appropriate positive control for AMPA receptor antagonism studies is a critical decision that can significantly impact the validity and interpretation of experimental results. While this compound presents a potential option, its characterization in the public domain is less comprehensive than that of other widely used antagonists.
Perampanel and GYKI 52466 offer the advantage of non-competitive antagonism, which can be beneficial in experimental conditions with high glutamate concentrations. In contrast, NBQX and CNQX are well-established competitive antagonists that are invaluable for studies dissecting the specifics of glutamate binding.
Ultimately, the choice of a positive control will depend on the specific experimental question, the assay system being used, and the desired mechanism of action. For researchers requiring a non-competitive antagonist with extensive characterization and clinical relevance, Perampanel is an excellent choice. For those needing a potent and well-documented competitive antagonist, NBQX and CNQX remain the standards in the field. While this compound may be a suitable positive control, particularly in studies investigating compounds with dual AMPA receptor and sodium channel activity, further comparative data would be beneficial to solidify its position alongside these other established tools. This guide, with its comparative data and detailed protocols, provides a foundation for making an informed decision to advance your research in the dynamic field of glutamatergic neurotransmission.
References
- 1. scilit.com [scilit.com]
- 2. Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Irampanel's Efficacy in Different Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Irampanel, a selective non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, across various established seizure models. The data presented herein is intended to offer an objective evaluation of this compound's performance against other anti-seizure medications (ASMs), supported by experimental data and detailed methodologies.
Executive Summary
This compound, known clinically as Perampanel, has demonstrated broad-spectrum anti-seizure activity in a variety of preclinical models. Its unique mechanism of action, targeting the postsynaptic AMPA receptor, distinguishes it from many traditional ASMs that primarily target voltage-gated ion channels or GABAergic systems. This guide summarizes the quantitative efficacy of this compound in key seizure models, provides detailed experimental protocols for replication, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound and Other ASMs
The following tables summarize the median effective dose (ED50) of this compound and comparator ASMs in commonly used rodent seizure models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)
The MES test is a model of generalized tonic-clonic seizures and assesses a drug's ability to prevent seizure spread.
| Compound | ED50 (mg/kg, p.o.) | Comparator ED50 (mg/kg, p.o.) | Reference |
| This compound (Perampanel) | 1.6 | [1] | |
| Carbamazepine | 8.8 | ||
| Phenytoin | 9.5 | ||
| Valproate | 267 | ||
| Levetiracetam | >1000 |
Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model (Mice)
The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that can raise the seizure threshold.
| Compound | ED50 (mg/kg, p.o.) | Comparator ED50 (mg/kg, p.o.) | Reference |
| This compound (Perampanel) | 0.94 | [1] | |
| Diazepam | 0.2 | ||
| Valproate | 149 | ||
| Ethosuximide | 130 | ||
| Levetiracetam | 17 |
Table 3: Efficacy in the Audiogenic Seizure Model (DBA/2 Mice)
Audiogenic seizure-susceptible mice are a genetic model of reflex epilepsy.
| Compound | ED50 (mg/kg, p.o.) | Comparator ED50 (mg/kg, p.o.) | Reference |
| This compound (Perampanel) | 0.47 | [1] | |
| Diazepam | 0.5 | ||
| Phenobarbital | 10 | ||
| Valproate | 150 |
Table 4: Efficacy in the 6 Hz Psychomotor Seizure Model (Mice, 44 mA)
The 6 Hz model is considered a model of therapy-resistant focal seizures.
| Compound | ED50 (mg/kg, p.o.) | Comparator ED50 (mg/kg, p.o.) | Reference |
| This compound (Perampanel) | ~2.8 | [2] | |
| Levetiracetam | >500 (in some strains) | [3] | |
| Valproate | 224 | ||
| Lacosamide | 11.5 |
Table 5: Comparative Efficacy of AMPA Receptor Antagonists
This table compares this compound with other non-competitive AMPA receptor antagonists.
| Compound | Model | ED50 (mg/kg, i.p.) | Reference |
| This compound (Perampanel) | MES (Mice) | ~1.8 (TD50) | |
| GYKI 52466 | MES (Mice) | 10-20 | |
| Talampanel | Hypoxia-induced (Rats) | 7.5 (optimal dose) |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures.
Apparatus: An electroconvulsive device with corneal electrodes.
Procedure:
-
Animal Model: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.
-
Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Stimulation: A drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine HCl in 0.9% saline) is applied to the eyes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The ED50 is calculated using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the ability of a compound to raise the seizure threshold.
Procedure:
-
Animal Model: Male albino mice (18-25 g) or rats (100-150 g).
-
Drug Administration: Test compounds are administered (p.o. or i.p.) at various doses, including a vehicle control.
-
PTZ Administration: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for mice) is administered.
-
Observation: Animals are observed for 30 minutes for the presence of generalized clonic seizures (loss of righting reflex for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of generalized clonic seizures.
-
Data Analysis: The ED50 is determined using probit analysis.
Audiogenic Seizure Model
Objective: To assess anticonvulsant efficacy in a genetic model of reflex epilepsy.
Procedure:
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, typically tested between 21 and 28 days of age.
-
Drug Administration: Test compounds are administered (p.o. or i.p.) at various doses.
-
Auditory Stimulus: At the time of peak drug effect, mice are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 110-120 dB) for up to 60 seconds.
-
Observation: The occurrence of wild running, clonic seizures, and tonic-clonic seizures is recorded.
-
Endpoint: Protection is defined as the absence of tonic-clonic seizures.
-
Data Analysis: The ED50 is calculated based on the dose-response relationship.
Hz Psychomotor Seizure Model
Objective: To screen for compounds effective against therapy-resistant focal seizures.
Procedure:
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: Test compounds are administered (p.o. or i.p.).
-
Stimulation: At the time of peak effect, a drop of anesthetic/electrolyte solution is applied to the eyes. A low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, at 22, 32, or 44 mA) is delivered via corneal electrodes.
-
Observation: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped, automatic behaviors.
-
Endpoint: Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.
-
Data Analysis: The ED50 for protection against seizures at a specific current intensity is calculated.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action on the postsynaptic AMPA receptor.
Experimental Workflow for Preclinical Seizure Models
Caption: General experimental workflow for assessing anticonvulsant efficacy.
Discussion
The preclinical data strongly support the broad-spectrum anticonvulsant profile of this compound. Its high potency in models of both generalized (MES, PTZ, audiogenic) and focal, treatment-resistant (6 Hz) seizures suggests its potential utility across a range of epilepsy types. Notably, its efficacy in the 6 Hz model is a key differentiator from some older ASMs like carbamazepine, which are less effective in this paradigm.
The mechanism of action, as a non-competitive AMPA receptor antagonist, is a critical feature. Unlike competitive antagonists, this compound's effect is not surmounted by high concentrations of glutamate that are present during a seizure, potentially leading to more robust seizure suppression. This non-competitive binding at an allosteric site provides a distinct advantage in the highly excitatory environment of an epileptic focus.
When compared to other AMPA antagonists, this compound (as Perampanel) has a favorable pharmacokinetic profile that has led to its successful clinical development, whereas the development of other compounds like Talampanel for epilepsy was discontinued.
Conclusion
This compound demonstrates potent and broad-spectrum efficacy in a range of preclinical seizure models, which is consistent with its clinical utility in treating focal and generalized seizures. Its unique mechanism as a non-competitive AMPA receptor antagonist provides a valuable alternative and adjunctive therapeutic option for epilepsy. The data and protocols presented in this guide offer a foundation for further research and comparative studies in the field of anti-seizure drug development.
References
- 1. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Irampanel: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Irampanel (BIIR 561) is a dual-action neuroprotective agent that functions as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of voltage-gated sodium channels.[1][2][3] Developed by Boehringer Ingelheim, it was investigated for its therapeutic potential in neurological disorders characterized by neuronal over-excitation, such as epilepsy and cerebral ischemia.[3][4] Although it did not proceed to market, its preclinical data provides valuable insights into the effects of dual-target modulation in excitotoxic conditions. This guide offers a comparative summary of the in vitro and in vivo experimental data on this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various preclinical studies.
In Vitro Efficacy of this compound
| Parameter | Experimental Model | Agonist/Condition | IC50 / Ki | Reference |
| AMPA Receptor Antagonism | Cultured Rat Cortical Neurons | AMPA | 8.5 µM | |
| AMPA Receptor Antagonism | Rat Cortical Wedge Preparation | AMPA | 10.8 µM | |
| AMPA Receptor Antagonism | Cultured Rat Cortical Neurons | Kainate | 9.8 µM | |
| AMPA Receptor Antagonism | Acutely Dissociated Rat Hippocampal CA1 Neurons | Kainate | 9.5 µM | |
| AMPA Receptor Antagonism | HEK293 Cells Expressing Human GluR1/2 | Glutamate | 17.3 µM | |
| Voltage-Gated Sodium Channel Blockade | Rat Brain Synaptosomal Membranes | Batrachotoxin Binding | 1.2 µM (Ki) | |
| Voltage-Gated Sodium Channel Blockade | Voltage-Clamped Rat Cortical Neurons | Sodium Current | 5.2 µM | |
| Inhibition of Glutamate Release | Rat Brain Slices | Veratridine-Induced | 2.3 µM |
In Vivo Efficacy of this compound
| Experimental Model | Species | Administration Route | Endpoint | ED50 / Effective Dose | Reference |
| Maximal Electroshock (MES) Seizures | Mouse | Subcutaneous (s.c.) | Prevention of Tonic Seizures | 3.0 mg/kg | |
| Maximal Electroshock (MES) Seizures | Mouse | Subcutaneous (s.c.) | Prevention of Tonic Seizures | 2.8 mg/kg | |
| AMPA-Induced Toxicity | Mouse | Subcutaneous (s.c.) | Protection Against Toxicity | 4.5 mg/kg | |
| Amygdala-Kindled Seizures | Rat | Intraperitoneal (i.p.) | Seizure Inhibition | 3 and 11 mg/kg | |
| Amygdala-Kindled Seizures | Rat | Intraperitoneal (i.p.) | Increased Afterdischarge Threshold | 120% increase at 11.2 mg/kg | |
| Focal Cerebral Ischemia | Mouse | Intraperitoneal (i.p.) | Reduction of Infarct Area | 6 and 60 mg/kg | |
| Corneal Anesthesia | Rabbit | Topical (0.1% solution) | Local Anesthesia | 0.1% solution |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Electrophysiology
Cell Culture and Dissociation: Primary cultures of cortical neurons were prepared from fetal rats. For acute dissociation, hippocampal slices from rats were enzymatically treated to isolate individual CA1 neurons. Human embryonic kidney (HEK293) cells were used for the expression of recombinant human GluR1/2 receptors.
Electrophysiological Recordings: Whole-cell patch-clamp techniques were employed to record membrane currents from cultured neurons, acutely dissociated neurons, and HEK293 cells.
-
AMPA Receptor Antagonism: Currents were evoked by the application of AMPA, kainate, or glutamate. The inhibitory effect of this compound was determined by co-application at various concentrations to establish a dose-response curve and calculate the IC50 value.
-
Voltage-Gated Sodium Channel Blockade: Sodium currents were elicited by depolarizing voltage steps. The blocking effect of this compound was quantified by measuring the reduction in current amplitude at different drug concentrations to determine the IC50.
Synaptosomal Binding Assay: Rat brain synaptosomes were used to assess the binding of this compound to voltage-gated sodium channels. The displacement of radiolabeled batrachotoxin, a sodium channel activator, by this compound was measured to calculate the inhibitory constant (Ki).
Glutamate Release Assay: Rat brain slices were stimulated with veratridine, a sodium channel activator, to induce glutamate release. The amount of released glutamate was measured in the presence and absence of this compound to determine its inhibitory effect.
In Vivo Models
Maximal Electroshock (MES) Model: Mice were administered this compound subcutaneously. After a set period, a maximal electrical stimulus was delivered via corneal electrodes to induce tonic-clonic seizures. The ability of this compound to prevent the tonic hindlimb extension phase of the seizure was recorded, and the ED50 was calculated.
Amygdala Kindling Model: Rats were surgically implanted with an electrode in the amygdala. Repeated, initially subconvulsive, electrical stimulation was applied daily until stable, generalized seizures were consistently elicited (kindling). Once kindled, the rats were treated with this compound intraperitoneally. The afterdischarge threshold (the minimum current intensity required to elicit a seizure) and the severity and duration of seizures were measured to assess the anticonvulsant effect of the drug.
Focal Cerebral Ischemia Model: A model of focal ischemia was induced in mice. This compound was administered intraperitoneally, and the extent of brain infarction was assessed after a survival period. The neuroprotective effect was quantified by measuring the reduction in the infarcted cortical surface area compared to vehicle-treated animals.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual inhibitory mechanism of this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for IC50 determination.
Logical Flow of In Vivo Anticonvulsant Testing
Caption: Logic of in vivo anticonvulsant studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the anticonvulsant and neuroprotectant BIIR 561 CL in vitro: effects on native and recombinant alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perampanel and Other Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and numerous other physiological processes.[1][2][3] Its activity is mediated by ionotropic receptors (iGluRs), including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, and metabotropic glutamate receptors (mGluRs).[2][4] Overstimulation of these receptors can lead to excitotoxicity, a process implicated in the pathophysiology of several neurological disorders, most notably epilepsy. Consequently, antagonists of glutamate receptors are a key area of interest for therapeutic development.
This guide provides a head-to-head comparison of Perampanel, the first-in-class selective, non-competitive AMPA receptor antagonist, with other classes of glutamate receptor antagonists, primarily focusing on NMDA receptor antagonists.
Perampanel: A Selective Non-Competitive AMPA Receptor Antagonist
Perampanel (Fycompa®) is an orally active, selective, non-competitive antagonist of AMPA-type glutamate receptors. It binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate and decreasing excitatory neurotransmission. This unique mechanism of action differs from many other anti-seizure medications (ASMs) that target voltage-gated ion channels or GABAergic systems.
The precise mechanism by which Perampanel exerts its antiepileptic effects in humans is not fully known, but it is thought to involve the reduction of excessive excitatory signaling that leads to seizure generation and spread.
Glutamate Signaling Pathway and Antagonist Targets
The diagram below illustrates the primary ionotropic glutamate signaling pathway at an excitatory synapse and highlights the distinct sites of action for AMPA and NMDA receptor antagonists.
Clinical Performance of Perampanel
Perampanel is approved for the adjunctive treatment of partial-onset seizures (POS) and primary generalized tonic-clonic (PGTC) seizures. Its efficacy has been established in several large-scale, randomized, placebo-controlled Phase III trials.
Table 1: Summary of Efficacy Data for Adjunctive Perampanel in Clinical Trials
| Study & Seizure Type | Dosage | Median % Change in Seizure Frequency (vs. Placebo) | 50% Responder Rate (vs. Placebo) |
| Pooled POS Studies (304, 305, 306) | 4 mg/day | -23.3% (vs. -12.8%) | 28.5% (vs. 17.9%) |
| 8 mg/day | -28.8% (vs. -12.8%) | 34.9% (vs. 17.9%) | |
| 12 mg/day | -27.2% (vs. -12.8%) | 33.9% (vs. 14.7%) | |
| PGTC Study (332) | Up to 8 mg/day | -76.5% (vs. -38.4%) | 64.2% (vs. 39.5%) |
Data represents the median percentage change from baseline in seizure frequency per 28 days during the treatment period.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) for Perampanel (POS Trials)
| Adverse Event | Placebo (%) | Perampanel 8 mg/day (%) | Perampanel 12 mg/day (%) |
| Dizziness/Vertigo | 10 | 35 | 47 |
| Somnolence | 7 | 16 | 18 |
| Fatigue | 5 | 12 | 15 |
| Hostility/Aggression | 6 | 12 | 20 |
| Gait Disturbance | 2 | 12 | 16 |
Other Glutamate Receptor Antagonists
The primary alternative class of glutamate receptor antagonists are those targeting the NMDA receptor. These are categorized based on their mechanism of action.
-
Competitive Antagonists: These agents bind to the glutamate recognition site on the NMDA receptor, directly competing with glutamate.
-
Uncompetitive Channel Blockers: These drugs, such as ketamine and memantine, bind within the ion channel pore of the NMDA receptor, but only when the channel is open (i.e., after glutamate and co-agonist glycine have bound). This confers a degree of use-dependence to their action.
-
Glycine Antagonists: These compounds block the binding of the co-agonist glycine, which is also required for NMDA receptor activation.
-
Non-competitive Antagonists: These bind to an allosteric site to inhibit receptor function.
While NMDA receptor antagonists have been investigated for epilepsy, their clinical utility for this indication has been limited by a narrow therapeutic window and significant adverse effects, including psychotomimetic symptoms. Consequently, their primary clinical applications are in other areas such as anesthesia (ketamine), Alzheimer's disease (memantine), and depression (esketamine).
Preclinical studies suggest that AMPA receptor antagonists may possess a broader spectrum of anticonvulsant activity and a more favorable side-effect profile compared to NMDA antagonists in animal seizure models.
Head-to-Head Comparison: Perampanel vs. NMDA Receptor Antagonists
Table 3: Comparative Summary of Glutamate Receptor Antagonists
| Feature | Perampanel (AMPA Antagonist) | NMDA Receptor Antagonists |
| Target Receptor | AMPA | NMDA |
| Primary Mechanism | Non-competitive allosteric inhibition | Competitive, uncompetitive, or non-competitive inhibition |
| Effect on Channel | Reduces frequency of channel opening | Blocks open channel (uncompetitive) or prevents opening (competitive) |
| Approved Indications | Epilepsy (Partial-Onset and PGTC Seizures) | Anesthesia, Alzheimer's Disease, Depression |
| Efficacy in Epilepsy | Proven as adjunctive therapy in Phase III trials | Limited clinical utility due to side effects |
| Common Adverse Events | Dizziness, somnolence, fatigue, irritability, aggression | Dissociative effects, hallucinations, confusion, memory impairment |
| Pharmacokinetics | Long half-life (~105 hours), metabolized by CYP3A4 | Varies by agent (e.g., Ketamine has a short half-life) |
Experimental Protocols: Receptor Binding Assay
Determining the binding affinity of a compound for a specific glutamate receptor subtype is a fundamental preclinical experiment. The following is a representative protocol for a radioligand binding assay using a filtration method.
Experimental Workflow: Radioligand Binding Assay
Detailed Methodology: Competitive Radioligand Binding Assay for AMPA Receptors
This protocol is a general guideline for determining the inhibitory constant (Ki) of a test compound against the binding of a known radioligand to AMPA receptors.
-
Receptor Source Preparation:
-
Homogenize rat forebrain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
-
-
Assay Procedure:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a selective AMPA receptor radioligand, such as [³H]Perampanel. Prepare a working solution at a concentration close to its dissociation constant (Kd), which for [³H]Perampanel is approximately 59.8 nM.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, the membrane preparation (e.g., 50-100 µg protein), and the [³H]Perampanel working solution.
-
Non-Specific Binding (NSB): Add a high concentration of a standard unlabeled AMPA antagonist (e.g., 10 µM GYKI 52466), the membrane preparation, and the [³H]Perampanel working solution.
-
Competition: Add serial dilutions of the test compound, the membrane preparation, and the [³H]Perampanel working solution.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding, using a cell harvester.
-
Immediately wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours before counting in a liquid scintillation counter to determine the amount of radioactivity (in CPM or DPM) trapped on each filter.
-
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Determine Specific Binding: Specific Binding = Total Binding CPM - Non-Specific Binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol provides a robust method for quantifying the potency of novel compounds at the AMPA receptor, enabling direct comparison with established antagonists like Perampanel.
References
Validating the Therapeutic Potential of Irampanel in Refractory Epilepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irampanel's (Perampanel) performance with other established anti-epileptic drugs (AEDs) in preclinical models of refractory epilepsy. The data presented is compiled from various experimental studies to offer a comprehensive overview of its therapeutic potential.
Executive Summary
Refractory epilepsy, affecting approximately one-third of epilepsy patients, presents a significant therapeutic challenge. This compound, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, offers a novel mechanism of action for the treatment of drug-resistant seizures.[1][2] This guide summarizes the preclinical efficacy of this compound in well-established animal models of refractory epilepsy and compares its performance with commonly used AEDs: Carbamazepine, Sodium Valproate, and Lamotrigine. The presented data highlights this compound's broad-spectrum anticonvulsant activity and provides a basis for its further investigation and clinical application in refractory epilepsy.
Comparative Efficacy in Preclinical Models
The following table summarizes the available quantitative data on the efficacy of this compound and comparator AEDs in three widely used preclinical models of refractory epilepsy: the Amygdala Kindling model, the 6 Hz Corneal Stimulation model, and the Intrahippocampal Kainate model. Efficacy is primarily reported as the median effective dose (ED50) required to produce an anti-seizure effect. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
| Drug | Amygdala Kindling (Rat) - Seizure Severity Reduction | 6 Hz Corneal Stimulation (Mouse, 44mA) - Protection (%) | Intrahippocampal Kainate (Mouse) - Seizure Frequency Reduction |
| This compound (Perampanel) | Significant reduction in motor seizure duration, afterdischarge duration, and seizure severity at 5 and 10 mg/kg.[3] | ED50 of ~2.8 mg/kg | Reduces the frequency of focal electrographic seizures. |
| Carbamazepine | Modest reduction in seizure severity and duration at 20 mg/kg.[4] | Weak or inactive.[3] | No direct comparative data found. |
| Sodium Valproate | Modest reduction in seizure severity and duration at 200 mg/kg. | ED50 of 394 mg/kg. | No direct comparative data found. |
| Lamotrigine | Modest reduction in seizure severity and duration at 20 mg/kg. | ED50 of 11 mg/kg. | Effective in reducing seizure frequency. |
Mechanisms of Action: A Comparative Overview
Understanding the distinct mechanisms of action of these AEDs is crucial for rational polytherapy and for developing novel therapeutic strategies.
-
This compound (Perampanel): Acts as a selective, non-competitive antagonist of the AMPA receptor, a key player in fast excitatory neurotransmission. By blocking this receptor, this compound reduces the excessive neuronal excitation that underlies seizure activity.
-
Carbamazepine: Primarily functions by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.
-
Sodium Valproate: Has a multi-faceted mechanism of action, including increasing the levels of the inhibitory neurotransmitter GABA, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.
-
Lamotrigine: Also a voltage-gated sodium channel blocker, which in turn inhibits the release of excitatory neurotransmitters like glutamate.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and the comparator AEDs.
Caption: Mechanisms of action of this compound and comparator AEDs.
Experimental Protocols
Detailed methodologies for the key refractory epilepsy models are provided below to facilitate the replication and validation of these findings.
Amygdala Kindling Model (Rat)
This model is considered a gold standard for studying temporal lobe epilepsy and for the evaluation of anticonvulsant drugs.
References
- 1. AMPA receptors as a molecular target in epilepsy therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic interactions of perampanel and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Irampanel and its Analog, Perampanel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Irampanel and a key analog, Perampanel. Both compounds are non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in the development of treatments for neurological disorders. While this compound's development was discontinued, comparative analysis with a clinically successful analog like Perampanel offers valuable insights for researchers in the field of central nervous system (CNS) drug development.
Due to the discontinuation of this compound's clinical development, publicly available, detailed quantitative pharmacokinetic data is limited. This guide presents the available information for this compound and provides a comprehensive, data-rich comparison with Perampanel, for which extensive preclinical and clinical data exist.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for Perampanel in various species, providing a benchmark for understanding the disposition of this class of compounds.
Preclinical Pharmacokinetics of Perampanel
| Parameter | Rat | Dog |
| Route of Administration | Oral | Oral |
| Dose (mg/kg) | 10 | 1 - 3 |
| Tmax (h) | 0.3 - 4 | 4 - 9 |
| Cmax (ng/mL) | Not specified | 83 - 98 (at 0.3 mg/kg) |
| AUC (ng·h/mL) | Not specified | Not specified |
| Half-life (t½) (h) | 1.67 | 5.34 |
| Oral Bioavailability (%) | 46.1 | 49 - 53 |
| Protein Binding (%) | 87 | 90 |
Clinical Pharmacokinetics of Perampanel (in Humans)
| Parameter | Healthy Volunteers |
| Route of Administration | Oral |
| Dose | Single Ascending Doses (2-8 mg), Multiple Doses |
| Tmax (h) | 0.5 - 2.5 |
| Cmax (ng/mL) | 77.9 (at 2 mg) - 276 (at 8 mg)[1] |
| AUC(0-t) (ng·h/mL) | 4070 (at 2 mg) - 15100 (at 8 mg)[1] |
| Half-life (t½) (h) | ~105 (without enzyme inducers), ~25 (with enzyme inducers)[2] |
| Oral Bioavailability (%) | ~100[2] |
| Protein Binding (%) | 95[2] |
| Metabolism | Extensively metabolized (>90%) primarily by CYP3A4 |
| Elimination | Primarily in feces |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for preclinical and clinical pharmacokinetic assessments of orally administered CNS drugs like this compound and Perampanel.
Preclinical Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and basic pharmacokinetic parameters of a test compound in rats.
1. Animals:
-
Species: Sprague Dawley rats.
-
Sex: Male.
-
Weight: 250-300g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Study Design:
-
A crossover design is typically used, where each animal receives both an intravenous (IV) and an oral (PO) administration of the compound, separated by a washout period of at least one week.
-
At least three rats per group are used.
3. Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): The compound is suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
4. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
5. Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Elimination half-life (t½).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
First-in-Human Single Ascending Dose (SAD) Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of an investigational drug in healthy volunteers.
1. Study Population:
-
Healthy male and/or female subjects, typically aged 18-45 years.
-
Subjects undergo a thorough screening process, including medical history, physical examination, and laboratory tests, to ensure they meet the inclusion and exclusion criteria.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, single ascending dose design.
-
Subjects are enrolled in sequential cohorts, with each cohort receiving a single dose of the investigational drug or a placebo.
-
Dose escalation to the next cohort proceeds only after a safety review of the data from the previous cohort.
3. Dosing:
-
The starting dose is determined based on preclinical toxicology data.
-
The investigational drug is administered orally as a tablet or capsule with a standardized volume of water after an overnight fast.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at frequent intervals before and after dosing (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Urine may also be collected to assess renal excretion.
5. Bioanalysis:
-
Plasma and urine concentrations of the drug and its major metabolites are measured using a validated bioanalytical method (e.g., LC-MS/MS).
6. Pharmacokinetic and Safety Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated for each dose level. Dose proportionality is assessed.
-
Safety and tolerability are monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizations
Signaling Pathway of AMPA Receptor and Voltage-Gated Sodium Channel
Caption: Mechanism of action of this compound.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Preclinical oral pharmacokinetic study workflow.
References
Safety Operating Guide
Proper Disposal of Irampanel: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Irampanel (Perampanel), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is classified as a hazardous substance, harmful if swallowed, and may cause long-lasting harmful effects to aquatic life.[1][2][3] Therefore, its disposal must be managed with strict adherence to safety protocols and regulatory requirements. This material and its container must be disposed of as hazardous waste.[1] It is crucial to avoid releasing this compound into the environment and not to empty it into drains.[1]
Hazard and Disposal Information Summary
The following table summarizes key data from Safety Data Sheets (SDS) regarding the hazards and disposal recommendations for this compound (Perampanel).
| Parameter | Information | Source |
| Acute Toxicity | Harmful if swallowed (Acute toxicity - oral 4, H302). | |
| Environmental Hazards | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4, H413). | |
| Primary Disposal Route | Dispose of as hazardous waste in accordance with local, regional, national, and international regulations. | |
| Recommended Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air. | |
| Prohibited Disposal Methods | Do not empty into drains. Avoid release to the environment. |
Step-by-Step Disposal Protocol
A formal experimental protocol for the disposal of this compound is not standard practice; instead, the process follows established hazardous waste management procedures. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
If there is a risk of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions.
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables, unused powder) in a designated, clearly labeled hazardous waste container. The container must be in good condition, with a tight-fitting lid, and compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container suitable for hazardous chemical waste.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, depending on institutional policies. The rinsate from the cleaning process must be collected and disposed of as hazardous waste. Containers that are not "RCRA empty" must be managed as hazardous waste.
Labeling and Storage
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (Perampanel)."
-
The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
The accumulation start date.
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure incompatible wastes are segregated to prevent accidental contact.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Provide them with all necessary information about the waste stream.
-
Licensed Disposal Facility: The EHS department will ensure the waste is transported to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF). The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Irampanel
This document provides crucial safety and logistical information for the handling and disposal of Irampanel (also known as BIIR 561), a research compound that acts as a dual noncompetitive antagonist of the AMPA receptor and a voltage-gated sodium channel blocker.[1][2] Given that a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide is based on general laboratory safety principles for handling chemical compounds with unknown toxicological profiles and information extrapolated from safety data for analogous compounds. Researchers must exercise caution and adhere to institutional and local regulations.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is essential. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
| Control Type | Minimum Requirement |
| Engineering Controls | |
| Ventilation | Work with this compound powder in a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
II. Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (206260-33-5), and any hazard warnings.[3][4]
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
MedChemExpress recommends room temperature storage in the continental US, but this may vary elsewhere.[1] Always refer to the supplier's specific storage recommendations on the Certificate of Analysis.
Handling:
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Weighing and aliquoting of the solid compound should be performed in a chemical fume hood.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
Wash hands thoroughly with soap and water after handling.
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated material into a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |
IV. Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with all federal, state, and local regulations for pharmaceutical and chemical waste.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Method:
-
All this compound waste is considered chemical waste and should be disposed of through your institution's hazardous waste management program.
-
Incineration by a licensed hazardous waste disposal facility is the preferred method for pharmaceutical waste to ensure complete destruction.
V. Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, incorporating key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended for use by qualified professionals and is not a substitute for a formal safety assessment and adherence to all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
